Atrasentan
Description
This compound is a substance that is being studied in the treatment of cancer. It belongs to the family of drugs called endothelin-1 protein receptor antagonists. It is a novel, selective endothelin A receptor antagonist (SERA).
This compound is an Endothelin Receptor Antagonist. The mechanism of action of this compound is as an Endothelin Receptor Antagonist.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.
A pyrrolidine and benzodioxole derivative that acts a RECEPTOR, ENDOTHELIN A antagonist. It has therapeutic potential as an antineoplastic agent and for the treatment of DIABETIC NEPHROPATHIES.
See also: this compound Hydrochloride (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-QPVYNBJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173937-91-2, 195704-72-4 | |
| Record name | Atrasentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atrasentan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 127722 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRASENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atrasentan in IgA Nephropathy: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immunoglobulin A nephropathy (IgAN) is the most prevalent primary glomerulonephritis globally and a significant contributor to chronic kidney disease and renal failure.[1] The pathogenesis of IgAN is complex, involving the deposition of galactose-deficient IgA1 immune complexes in the glomerular mesangium, which triggers a cascade of inflammatory and fibrotic processes.[1] A key player in this pathological process is the endothelin system, particularly the activation of the endothelin A (ETA) receptor.[2] Atrasentan, a potent and selective oral ETA receptor antagonist, has emerged as a promising therapeutic agent for IgAN.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of IgA nephropathy, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the selective blockade of the endothelin A (ETA) receptor. In IgA nephropathy, the deposition of immune complexes in the kidneys leads to an upregulation of endothelin-1 (ET-1). ET-1, a potent vasoconstrictor, binds to ETA receptors on various renal cells, including mesangial cells and podocytes. This binding triggers a signaling cascade that contributes to:
-
Podocyte injury: Damage to podocytes, the cells responsible for forming the kidney's filtration barrier, leading to proteinuria.
-
Mesangial cell proliferation: Abnormal growth of mesangial cells, contributing to glomerular damage.
-
Inflammation: The recruitment of inflammatory cells, further exacerbating kidney injury.
-
Fibrosis: The excessive deposition of extracellular matrix, leading to scarring and loss of kidney function.
By selectively antagonizing the ETA receptor, this compound prevents the binding of ET-1 and mitigates these detrimental downstream effects, thereby reducing proteinuria and potentially slowing the progression of kidney disease in patients with IgAN.
Clinical Efficacy: Quantitative Data Summary
The clinical efficacy of this compound in patients with IgA nephropathy has been evaluated in key clinical trials, most notably the Phase III ALIGN study and the Phase II AFFINITY study. The quantitative data from these trials demonstrate a significant reduction in proteinuria, a key surrogate marker for the progression of kidney disease.
| Clinical Trial | Study Phase | Treatment Group | Placebo Group | Outcome Measure | Result | p-value | Citation |
| ALIGN | Phase III | This compound + Supportive Care | Placebo + Supportive Care | Mean reduction in 24-hour Urine Protein to Creatinine Ratio (UPCR) at 36 weeks | 36.1% | <0.0001 | |
| ALIGN (SGLT2i cohort) | Phase III | This compound + SGLT2i | Placebo + SGLT2i | Mean reduction in proteinuria at 36 weeks | 37.4% | - | |
| AFFINITY (IgAN cohort) | Phase II | This compound | - | Geometric mean % reduction in 24-hour UPCR from baseline at 12 weeks | 43.6% | - |
Experimental Protocols
Clinical Trial Methodologies
1. The ALIGN Study (NCT04573478)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Adults with biopsy-proven IgA nephropathy, urinary protein excretion of ≥1 g/day , and an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m². Patients were required to be on a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor. An additional cohort included patients also receiving a stable dose of an SGLT2 inhibitor.
-
Intervention: Participants were randomized to receive either 0.75 mg of this compound orally once daily or a matching placebo for approximately 2.5 years (132 weeks).
-
Primary Endpoint: The primary efficacy endpoint was the change in proteinuria as measured by the urine protein to creatinine ratio (UPCR) from baseline to 36 weeks.
-
Secondary Endpoints: Key secondary endpoints included the change in eGFR from baseline to week 136, as well as safety and tolerability.
2. The AFFINITY Study (IgAN Cohort) (NCT04573920)
-
Study Design: A Phase 2, open-label, basket study.
-
Participants: The IgAN cohort included approximately 20 patients with biopsy-proven IgA nephropathy, a UPCR between 0.5 and <1.0 g/g, and receiving a maximally tolerated and stable dose of a RAS inhibitor.
-
Intervention: Patients received 0.75 mg of this compound orally once daily for 52 weeks.
-
Primary Endpoint: The primary endpoint was the change in 24-hour UPCR from baseline to Week 12.
-
Exploratory Endpoints: Key exploratory endpoints included changes in eGFR from baseline to Week 56.
Preclinical Experimental Methodology
1. Rat Model of Mesangioproliferative Glomerulonephritis
-
Objective: To investigate the role of the ETA receptor in mesangial cell activation, proteinuria, and intra-renal transcriptional responses.
-
Animal Model: Mesangioproliferative glomerulonephritis (MPGN) was induced in male Wistar rats via a single intravenous injection of an anti-Thy1.1 antibody (0.5 mg/kg). This model mimics key features of human IgAN, particularly mesangial cell proliferation.
-
Intervention: On day 1 post-induction, rats were randomized to receive either this compound (10 mg/kg, orally, twice daily) or a vehicle control for 7 days.
-
Assessments:
-
Proteinuria: Urine protein to creatinine ratio (UPCR) was measured on days 1, 3, 5, and 7.
-
Histopathology: On day 7, kidneys were collected, fixed, and stained for light microscopy to evaluate glomerular injury, including mesangial hypercellularity, matrix expansion, and glomerulosclerosis, using a semi-quantitative grading scale by a pathologist blinded to the treatment groups.
-
Transcriptional Analysis: RNA sequencing was performed on flash-frozen kidney cortex to identify differentially expressed genes and dysregulated transcriptional networks.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism in IgAN.
Caption: ALIGN clinical trial workflow.
Conclusion
This compound represents a significant advancement in the targeted treatment of IgA nephropathy. Its selective antagonism of the ETA receptor directly addresses a key pathway in the pathophysiology of the disease, leading to clinically meaningful reductions in proteinuria. The robust data from the ALIGN and AFFINITY studies underscore its potential as a valuable therapeutic option for patients with IgAN at risk of disease progression. Further research will continue to elucidate the long-term benefits of this compound on kidney function preservation and its precise role in the evolving landscape of IgAN therapies.
References
Atrasentan: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan is a potent and highly selective endothelin A (ETA) receptor antagonist.[1] It is an orally administered small molecule that has been developed for the treatment of various diseases, most notably IgA nephropathy (IgAN).[2] In April 2025, this compound, under the brand name Vanrafia®, received accelerated approval from the U.S. Food and Drug Administration (FDA) to reduce proteinuria in adults with primary IgAN who are at risk of rapid disease progression.[1][3] This document provides an in-depth technical overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.
Mechanism of Action
This compound exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor, thereby antagonizing the actions of endothelin-1 (ET-1).[4] ET-1 is a potent vasoconstrictor and mitogenic peptide that plays a crucial role in the pathophysiology of various cardiovascular and renal diseases. In the context of IgA nephropathy, ET-1 contributes to podocyte damage, proteinuria, inflammation, and fibrosis through the activation of ETA receptors on renal cells. By inhibiting the binding of ET-1 to its receptor, this compound mitigates these detrimental downstream effects.
Signaling Pathway of Endothelin-1 and this compound's Intervention
Caption: Endothelin-1 signaling and this compound's inhibitory action.
Pharmacodynamics
This compound is characterized by its high affinity and selectivity for the ETA receptor over the ETB receptor. This selectivity is a key feature, as the ETB receptor is involved in vasodilation and the clearance of ET-1.
Receptor Binding and Functional Activity
| Parameter | Value | Species | Assay Type | Reference |
| Ki (ETA) | 0.034 nM | Human | Radioligand Binding Assay | |
| Ki (ETB) | 63.3 nM | Human | Radioligand Binding Assay | |
| Selectivity (ETA/ETB) | >1800-fold | Human | - | |
| IC50 (ETA) | 0.0551 nM | Rat | Inhibition of Phosphoinositol Hydrolysis | |
| IC50 (IgA-induced mesangial cell hyperproliferation) | 3.6 nM | Human | Cell-based Assay | |
| IC50 (IgA-induced IL-6 secretion) | 1.0 nM | Human | Cell-based Assay |
Pharmacokinetics
This compound exhibits pharmacokinetic properties suitable for once-daily oral administration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Value | Condition | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~0.5 - 1.7 hours | Oral administration | |
| Plasma Protein Binding | >99% | In vitro | |
| Apparent Volume of Distribution (Vd) | 726 ± 477 L | Phase I study in cancer patients | |
| Apparent Oral Clearance (CL/F) | 19 - 24 L/h | Single and multiple doses | |
| Terminal Elimination Half-life (t1/2) | ~24 - 41 hours | Single and multiple doses | |
| Metabolism | Extensively by CYP3A and multiple UGTs | - | |
| Excretion | ~86% in feces (<6% as unchanged drug) | Radiolabeled dose in healthy subjects |
Clinical Trials
This compound has been evaluated in several clinical trials for various indications, including prostate cancer, diabetic kidney disease, and IgA nephropathy. The most notable recent studies are the Phase 3 ALIGN trial and the Phase 2 AFFINITY trial in patients with IgAN.
Key Clinical Trial Data in IgA Nephropathy
| Trial | Phase | N | Treatment | Primary Endpoint | Key Finding | Reference |
| ALIGN (NCT04573478) | 3 | 340 | This compound 0.75 mg daily vs. Placebo | Change in UPCR from baseline at 36 weeks | 36.1% reduction in proteinuria vs. placebo (p<0.0001) | |
| AFFINITY (NCT04573920) | 2 | ~20 (IgAN cohort) | This compound 0.75 mg daily | Change in 24-h UPCR from baseline at 12 weeks | >43% geometric mean reduction in proteinuria |
Clinical Trial Workflow: A Generalized Representation
Caption: Generalized workflow of a clinical trial for this compound.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments used in the development of this compound are proprietary. However, this section outlines the general principles and methodologies for the key assays used to characterize selective endothelin receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound for ETA and ETB receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (ETA or ETB) are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]ET-1) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Phosphoinositol Hydrolysis Assay
This functional assay measures the ability of a compound to inhibit the downstream signaling of a Gq-coupled receptor, such as the ETA receptor.
Objective: To determine the functional inhibitory potency (IC50) of this compound.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the ETA receptor are cultured and pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Treatment: The cells are pre-incubated with varying concentrations of this compound, followed by stimulation with an agonist (e.g., ET-1). A lithium chloride (LiCl) solution is often added to prevent the degradation of inositol monophosphates.
-
Extraction: The reaction is terminated, and the inositol phosphates (IPs) are extracted.
-
Separation and Quantification: The accumulated [3H]-IPs are separated from other cellular components using anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the IC50 of this compound.
Calcium Mobilization Assay
This is another functional assay that measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Objective: To assess the inhibitory effect of this compound on ET-1-induced calcium release.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the ETA receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Treatment: The cells are treated with varying concentrations of this compound, followed by stimulation with ET-1.
-
Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The inhibition of the calcium response by this compound is analyzed to determine its IC50 value.
Conclusion
This compound is a highly selective and potent antagonist of the ETA receptor with a well-characterized pharmacological profile. Its favorable pharmacokinetic properties support once-daily oral dosing. Clinical trials have demonstrated its efficacy in reducing proteinuria in patients with IgA nephropathy, a key surrogate marker for the progression of kidney disease. The data presented in this guide underscore the therapeutic potential of this compound as a targeted therapy for IgAN and potentially other renal and cardiovascular diseases where the endothelin system is implicated. Further research and ongoing clinical trials will continue to elucidate the full clinical benefits of this promising therapeutic agent.
References
Atrasentan's Role in Blocking Endothelin-1 Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atrasentan is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a key component of the endothelin-1 (ET-1) signaling pathway.[1] The ET-1 pathway, when overactivated, plays a significant role in the pathophysiology of various diseases, particularly those involving vasoconstriction, inflammation, and fibrosis. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with the ET-1 pathway, and the experimental methodologies used to characterize its activity. Quantitative data from key clinical trials are presented to illustrate its therapeutic potential, primarily in the context of chronic kidney disease.
The Endothelin-1 Signaling Pathway
Endothelin-1 is a potent vasoconstrictor peptide that exerts its effects by binding to two G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. The activation of these receptors triggers a cascade of intracellular signaling events that mediate a variety of physiological and pathophysiological processes.
The binding of ET-1 to the ETA receptor, predominantly found on vascular smooth muscle cells, leads to the activation of Gαq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. DAG, along with calcium, activates protein kinase C (PKC), which is involved in cell proliferation, inflammation, and fibrosis.[2][3]
Figure 1: Simplified Endothelin-1 signaling cascade via the ETA receptor.
This compound's Mechanism of Action
This compound is a selective antagonist of the ETA receptor.[1] Its therapeutic effect stems from its ability to competitively inhibit the binding of ET-1 to the ETA receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction, cellular proliferation, inflammation, and fibrosis.[4] This targeted blockade of the ETA receptor is crucial, as the ETB receptor can mediate vasodilation and clearance of ET-1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin-A-receptor antagonism with this compound exhibits limited activity on the KU-19-19 bladder cancer cell line in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Twisting Path of Atrasentan: From a Targeted Cancer Therapy to a Renal Protective Agent
A Technical Guide on the Developmental Trajectory of a Selective Endothelin-A Receptor Antagonist
Introduction
The journey of a therapeutic agent from bench to bedside is rarely linear. Atrasentan, a potent and selective endothelin-A (ETA) receptor antagonist, stands as a compelling example of this winding path. Initially heralded as a promising targeted therapy for various cancers, particularly prostate cancer, its developmental trajectory took a significant turn towards the treatment of chronic kidney diseases. This in-depth technical guide chronicles the history of this compound's development, detailing its mechanistic rationale, key clinical trial outcomes, and the pivotal data that guided its transition from oncology to nephrology. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's evolution.
The Initial Focus: this compound in Oncology
The rationale for investigating this compound in cancer stemmed from the established role of the endothelin-1 (ET-1) axis in tumor biology. ET-1, acting through its ETA receptor, was shown to be involved in multiple facets of cancer progression, including cell proliferation, evasion of apoptosis, angiogenesis, and the development of bone metastases.[1]
Mechanism of Action in Cancer
Upregulation of the ETA receptor is observed in various malignancies, including prostate cancer.[2] The binding of ET-1 to the ETA receptor activates several downstream signaling pathways implicated in cancer cell survival and proliferation.
Key Clinical Trials in Oncology
This compound underwent extensive clinical evaluation in various cancers, most notably prostate cancer and renal cell carcinoma.
Early phase trials showed promising signals of activity. However, subsequent large-scale Phase 3 trials did not meet their primary endpoints for overall survival, although some demonstrated a modest delay in time to disease progression.
Table 1: Summary of Key this compound Clinical Trials in Prostate Cancer
| Trial Name/Identifier | Phase | Patient Population | N | Treatment Arms | Primary Endpoint | Key Outcomes |
| SWOG S0421 (NCT00134056) | III | Castration-resistant prostate cancer with bone metastases | 1038 | Docetaxel + this compound (10 mg) vs. Docetaxel + Placebo | Overall Survival (OS), Progression-Free Survival (PFS) | No significant difference in OS (HR=1.04, p=0.64) or PFS (HR=1.02, p=0.81)[3] |
| NCT00134211 | III | Non-metastatic, hormone-refractory prostate cancer | 941 | This compound (10 mg) vs. Placebo | Time to Disease Progression (TTP) | No statistically significant difference in TTP (p=0.288)[4] |
| Meta-analysis of 2 trials | - | Metastatic hormone-refractory prostate cancer | 1002 | This compound (10 mg) vs. Placebo | Time to Disease Progression (TTP) | Significant delay in TTP (HR=0.863, p=0.045)[5] |
| Phase II (Asymptomatic HRPC) | II | Asymptomatic, hormone-refractory prostate cancer with metastatic disease | 288 | This compound (2.5 mg or 10 mg) vs. Placebo | Time to Progression | Median TTP: 196 days (10 mg) vs. 129 days (placebo), p=0.021 for evaluable patients |
A Phase 2 trial in advanced renal cell carcinoma (RCC) did not show sufficient efficacy to warrant further development in this indication.
Table 2: Summary of this compound Phase II Trial in Renal Cell Carcinoma
| Trial Name/Identifier | Phase | Patient Population | N | Treatment Arms | Primary Endpoint | Key Outcomes |
| ECOG-ACRIN E6800 (NCT00039429) | II | Advanced renal cell carcinoma | 98 | This compound (10 mg/day) | 6-month Progression-Free (PF) rate | Did not meet pre-specified efficacy threshold for 6-month PF rates |
Experimental Protocols: Oncology Trials
-
SWOG S0421 (Docetaxel and this compound in CRPC): This was a randomized, double-blind, placebo-controlled Phase 3 trial. Patients with metastatic castration-resistant prostate cancer were randomized to receive docetaxel and prednisone in combination with either this compound (10 mg daily) or placebo. Treatment continued for up to 12 cycles or until disease progression or unacceptable toxicity.
-
Phase III Trial in Non-Metastatic HRPC (NCT00134211): This was a randomized, double-blind, placebo-controlled Phase 3 trial. Patients with non-metastatic hormone-refractory prostate cancer and a rising PSA were randomized to receive this compound (10 mg daily) or placebo. The primary endpoint was time to disease progression, defined as the development of metastatic disease.
The Pivot to Renal Disease
Despite the disappointing results in oncology, the extensive safety data and the known role of the endothelin system in kidney disease provided a strong rationale for exploring this compound in a new therapeutic area. The primary focus shifted to diabetic kidney disease and other proteinuric glomerular diseases.
Mechanism of Action in Renal Disease
In the kidney, ET-1, through the ETA receptor, contributes to vasoconstriction, inflammation, and fibrosis, leading to proteinuria and a decline in renal function. This compound's selective blockade of the ETA receptor was hypothesized to mitigate these detrimental effects.
Key Clinical Trials in Renal Disease
This large-scale Phase 3 trial was a landmark study in the development of this compound for diabetic kidney disease. It employed an innovative enrichment design to identify patients most likely to respond to treatment.
Table 3: Summary of the SONAR Trial
| Trial Name/Identifier | Phase | Patient Population | N (randomized responders) | Treatment Arms | Primary Endpoint | Key Outcomes |
| SONAR (NCT01858532) | III | Type 2 diabetes with chronic kidney disease (eGFR 25-75, UACR 300-5000) | 2648 | This compound (0.75 mg) vs. Placebo | Composite of doubling of serum creatinine or end-stage kidney disease | 35% relative risk reduction in the primary endpoint (HR=0.65, p=0.0047) |
Following the success in diabetic nephropathy, this compound was investigated in IgA nephropathy (IgAN), a common cause of primary glomerulonephritis.
Table 4: Summary of the ALIGN Trial
| Trial Name/Identifier | Phase | Patient Population | N | Treatment Arms | Primary Endpoint | Key Outcomes |
| ALIGN (NCT04573478) | III | IgA nephropathy with proteinuria ≥1 g/day | 340 | This compound (0.75 mg) vs. Placebo | Change in proteinuria (UPCR) at 36 weeks | 36.1% reduction in proteinuria compared to placebo (p<0.0001) |
This Phase 2 basket study evaluated this compound in a broader range of proteinuric glomerular diseases.
Table 5: Summary of the AFFINITY Trial (IgAN Cohort)
| Trial Name/Identifier | Phase | Patient Population | N | Treatment Arms | Primary Endpoint | Key Outcomes |
| AFFINITY (NCT04573920) | II | IgA nephropathy with UPCR 0.5 to <1.0 g/g | 20 | This compound (0.75 mg) | Change in 24-hour UPCR at 12 weeks | 48.4% mean reduction in UPCR at 12 weeks |
Experimental Protocols: Renal Disease Trials
-
SONAR Trial Protocol: This was a randomized, double-blind, placebo-controlled trial with an enrichment period. Patients with type 2 diabetes and CKD on a stable dose of a RAS inhibitor entered a 6-week open-label enrichment period with this compound (0.75 mg daily). "Responders," defined as those with a ≥30% reduction in urinary albumin-to-creatinine ratio (UACR) without significant fluid retention, were then randomized to continue this compound or switch to placebo.
-
ALIGN Trial Protocol: This is a Phase 3, randomized, double-blind, placebo-controlled trial. Patients with biopsy-proven IgAN and proteinuria ≥1 g/day despite optimized RAS inhibitor therapy were randomized to receive this compound (0.75 mg daily) or placebo for 132 weeks. The primary endpoint was the change in proteinuria at 36 weeks.
Conclusion
The development of this compound is a testament to the importance of scientific perseverance and the ability to pivot based on emerging data. While its initial promise in oncology was not fully realized in large-scale trials, a deep understanding of its mechanism of action and a robust safety profile paved the way for its successful repurposing in the field of nephrology. The journey of this compound from a potential anti-cancer agent to a treatment for chronic kidney disease highlights the complex and often unpredictable nature of drug development, ultimately leading to a valuable therapeutic option for a patient population with significant unmet needs.
References
- 1. Endothelin receptor antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of endothelin receptor a associated with prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel and this compound versus docetaxel and placebo for men with advanced castration-resistant prostate cancer (SWOG S0421): a randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 3, randomized, controlled trial of this compound in patients with nonmetastatic, hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Atrasentan's Molecular Interplay in Renal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atrasentan, a selective endothelin-A (ETA) receptor antagonist, is emerging as a promising therapeutic agent for chronic kidney diseases (CKD), particularly diabetic nephropathy and IgA nephropathy.[1][2] Its primary mechanism of action revolves around the inhibition of the endothelin-1 (ET-1) signaling pathway, a critical mediator of renal pathophysiology.[1] This technical guide provides an in-depth exploration of the molecular targets of this compound in renal cells, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of the underlying signaling cascades.
Core Molecular Target: The Endothelin-A (ETA) Receptor
This compound is a highly selective antagonist of the endothelin-A (ETA) receptor, exhibiting a significantly greater affinity for the ETA receptor over the endothelin-B (ETB) receptor.[2][3] This selectivity is crucial for its therapeutic effect, as the activation of ETA receptors in the kidney is strongly associated with detrimental processes such as vasoconstriction, inflammation, fibrosis, and podocyte damage, ultimately leading to proteinuria and the progression of kidney disease.
Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity (ETA vs. ETB) |
| Endothelin A (ETA) | 0.034 | >1800-fold |
| Endothelin B (ETB) | 63.3 |
Cellular Targets and Downstream Effects in the Kidney
This compound exerts its therapeutic effects by targeting multiple cell types within the glomerulus and the broader renal parenchyma.
Podocytes
Podocytes, specialized epithelial cells of the glomerulus, are critical for maintaining the integrity of the filtration barrier. In diabetic nephropathy, high glucose levels can induce podocyte injury and apoptosis. This compound has been shown to mitigate this damage through the regulation of microRNA-21 (miR-21) and its target, forkhead box O1 (FOXO1).
-
Effect on Podocyte Apoptosis and Autophagy: In high-glucose conditions, this compound downregulates miR-21, which in turn increases the expression of FOXO1. This cascade inhibits apoptosis and promotes autophagy in podocytes, thereby preserving their function.
-
Podocyte Number: In diabetic BTBR ob/ob mice, a model of diabetic nephropathy, treatment with this compound, both alone and in combination with losartan, significantly increased the number of glomerular podocytes.
Mesangial Cells
Mesangial cells provide structural support to the glomerular capillaries and are implicated in the pathogenesis of various glomerulonephritides, including IgA nephropathy. The deposition of IgA-containing immune complexes in the mesangium triggers mesangial cell activation, proliferation, and the secretion of inflammatory cytokines.
-
Inhibition of Proliferation and Inflammation: this compound blocks endothelin-1-induced proliferation and IL-6 secretion in human renal mesangial cells. It also attenuates the hyperproliferation induced by IgA-containing immune complexes from IgAN patients.
-
Transcriptional Regulation: this compound downregulates proliferative, inflammatory, and fibrotic transcriptional networks in mesangial cells, as demonstrated in a rat model of mesangioproliferative glomerulonephritis.
Glomerular Endothelial Cells
The glomerular endothelial glycocalyx is a crucial component of the filtration barrier, and its degradation contributes to albuminuria.
-
Restoration of the Glycocalyx: In a diabetic mouse model, this compound treatment restored the endothelial glycocalyx coverage. This effect is associated with a reduction in the expression of glomerular heparanase, an enzyme that degrades the glycocalyx.
-
Increased Nitric Oxide: this compound treatment has been shown to increase renal nitric oxide concentrations, which can improve endothelial function.
Quantitative Effects of this compound in Clinical and Preclinical Studies
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Clinical Efficacy of this compound in Reducing Albuminuria
| Study/Trial | Patient Population | This compound Dose | Duration | % Reduction in Urinary Albumin-to-Creatinine Ratio (UACR) | Reference |
| Phase 2 Dose-Ranging Study | Type 2 Diabetic Nephropathy | 0.75 mg/day | 8 weeks | 42% | |
| 1.75 mg/day | 8 weeks | 35% | |||
| JASN 2014 Study | Type 2 Diabetic Nephropathy | 0.75 mg/day | 12 weeks | 35% | |
| 1.25 mg/day | 12 weeks | 38% | |||
| ALIGN Phase III Study (Interim Analysis) | IgA Nephropathy | 0.75 mg/day | 36 weeks | 36.1% | |
| AFFINITY Study (Interim Results) | IgA Nephropathy | Not specified | 24 weeks | 54.7% |
Table 2: Preclinical Effects of this compound in Animal Models
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Diabetic apoE knockout mice | 7.5 mg/kg/day | 4 weeks | 26.0% reduction in urinary albumin-to-creatinine ratio. Increased glycocalyx coverage from 40.7% to 81.0%. | |
| Diabetic BTBR ob/ob mice | Not specified | Not specified | Significant increase in glomerular podocyte number. | |
| Dahl salt-sensitive rats | 5.0 mg/kg/day (moderate dose) | 6 weeks | Attenuated proteinuria and serum creatinine without reducing mean arterial pressure. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Renal Cells
Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.
Experimental Workflow for Assessing this compound's Effect on Podocytes
Caption: Workflow for studying this compound's effects on high glucose-induced podocyte injury.
Detailed Experimental Protocols
In Vivo Study: this compound in Diabetic Mice
-
Animal Model: Diabetic apolipoprotein E (apoE)-deficient mice were used. Diabetes was induced by streptozotocin.
-
Treatment: Mice were treated with this compound at a dose of 7.5 mg/kg/day for 4 weeks.
-
Albuminuria Assessment: Urinary albumin-to-creatinine ratios were measured to assess changes in proteinuria.
-
Glycocalyx Visualization: Endothelial glycocalyx coverage was investigated using large-scale digital transmission electron microscopy with cationic ferritin as a tracer.
-
Gene Expression Analysis: Glomerular heparanase expression was quantified.
In Vitro Study: this compound on High Glucose-Treated Podocytes
-
Cell Culture: Mouse podocytes were cultured under standard conditions.
-
Treatment: Cells were exposed to high glucose (HG) to mimic diabetic conditions, with or without this compound.
-
Molecular Analysis:
-
RT-qPCR: Used to measure the mRNA levels of miR-21 and FOXO1.
-
Western Blot: Employed to determine the protein levels of FOXO1, LC3I, LC3II, and p62 to assess autophagy.
-
Flow Cytometry: Utilized to examine the cell apoptotic index.
-
Luciferase Assay and RIP Assay: Performed to confirm the direct interaction between miR-21 and FOXO1.
-
In Vitro Study: this compound on Human Renal Mesangial Cells
-
Cell Culture: Primary human renal mesangial cells (HRMCs) were cultured.
-
Stimulation: HRMCs were treated with varying concentrations of endothelin-1 (ET-1) or with IgA-containing immune complexes purified from the serum of IgAN patients.
-
Treatment: this compound was added to the cell cultures to assess its inhibitory effects.
-
Analysis:
-
Proliferation Assays: Measured to determine the effect of this compound on ET-1 and immune complex-induced cell proliferation.
-
Cytokine Measurement: IL-6 production was quantified.
-
Transcriptomic Analysis: RNA sequencing and qPCR were used to characterize global transcriptional changes in response to ET-1 and the effect of this compound.
-
Conclusion
This compound's targeted antagonism of the ETA receptor in various renal cell types provides a multi-faceted approach to mitigating the progression of chronic kidney disease. By inhibiting the detrimental downstream effects of ET-1 signaling, this compound demonstrates significant potential in reducing proteinuria and preserving kidney function. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the study of renal therapeutics. Further investigation into the long-term efficacy and safety of this compound is ongoing and will be crucial in establishing its role in the clinical management of CKD.
References
Atrasentan's Therapeutic Potential: A Deep Dive into Podocyte Protection and Proteinuria Reduction
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
Atrasentan, a selective endothelin-A (ETA) receptor antagonist, is emerging as a promising therapeutic agent for chronic kidney diseases, particularly those characterized by proteinuria. This document provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on podocyte integrity and the subsequent reduction in urinary protein excretion. Through a detailed review of preclinical and clinical data, this guide elucidates the signaling pathways modulated by this compound and provides detailed experimental protocols for its study.
Core Mechanism: Targeting the Endothelin System in Podocytes
The endothelin (ET) system, particularly the binding of endothelin-1 (ET-1) to its ETA receptor, plays a pivotal role in the pathophysiology of kidney disease.[1] In the glomerulus, this interaction triggers a cascade of detrimental effects, including vasoconstriction, inflammation, fibrosis, and direct podocyte injury.[2] Podocytes, specialized epithelial cells that form a crucial component of the glomerular filtration barrier, express ETA receptors. Activation of these receptors by ET-1 leads to podocyte dysfunction, effacement (flattening of foot processes), and apoptosis, ultimately compromising the integrity of the filtration barrier and leading to proteinuria.[3]
This compound selectively blocks the ETA receptor, thereby mitigating the damaging downstream effects of ET-1 on podocytes and other renal cells.[2] This targeted approach not only reduces proteinuria but also appears to preserve podocyte structure and number, suggesting a disease-modifying potential.
Quantitative Efficacy of this compound in Reducing Proteinuria
Clinical and preclinical studies have consistently demonstrated this compound's potent anti-proteinuric effects. The following tables summarize the key quantitative findings from these studies.
Table 1: Clinical Trial Data on this compound's Effect on Albuminuria/Proteinuria
| Study/Trial | Patient Population | This compound Dose | Duration | Baseline Albuminuria/Proteinuria | % Reduction in Albuminuria/Proteinuria | Reference(s) |
| Phase 2 Study | Type 2 Diabetic Nephropathy | 0.75 mg/day | 8 weeks | UACR: 100-3000 mg/g | 42% reduction in UACR | [4] |
| Phase 2 Study | Type 2 Diabetic Nephropathy | 1.25 mg/day | 12 weeks | High | 38% reduction in albumin/creatinine ratio | |
| SONAR Trial (Phase 3) | Type 2 Diabetes and CKD | 0.75 mg/day | Long-term | UACR: 300-5000 mg/g | Significant reduction, leading to a 29% lower risk of the primary kidney outcome | |
| AFFINITY Study (Phase 2) | IgA Nephropathy | 0.75 mg/day | 24 weeks | UPCR > 1.0 g/day | 54.7% mean reduction in UPCR |
UACR: Urine Albumin-to-Creatinine Ratio; UPCR: Urine Protein-to-Creatinine Ratio
Table 2: Preclinical Data on this compound's Effect on Proteinuria and Podocyte Parameters
| Animal Model | This compound Dose | Duration | Key Findings | Reference(s) |
| BTBR ob/ob mice (Type 2 Diabetes) | Not specified | Not specified | - Increased glomerular podocyte number- Reduced proteinuria | |
| BTBR ob/ob mice (Type 2 Diabetes) | Not specified | Not specified | - Average foot process width reduced from 0.587 µm to 0.268 µm- Decreased mesangial matrix | |
| Streptozotocin-induced diabetic apoE KO mice | 7.5 mg/kg/day | 4 weeks | - 26.0% reduction in urinary albumin-to-creatinine ratio | |
| Diabetic Nephropathy Mouse Model | Not specified | Not specified | - Alleviated kidney injury by inhibiting miR-21 expression |
Signaling Pathways Modulated by this compound in Podocytes
This compound's protective effects on podocytes are mediated through the modulation of several key signaling pathways. The primary mechanism involves the blockade of the ET-1/ETA receptor axis, which in turn influences downstream pathways implicated in podocyte injury.
Detailed Experimental Protocols
To facilitate further research into this compound's effects, this section provides detailed methodologies for key experiments.
Experimental Workflow for Preclinical Evaluation of this compound
Protocol 1: Immunofluorescence Staining for Podocyte Markers (Nephrin and Podocin) in Frozen Kidney Sections
1. Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the kidneys and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by immersing in 30% sucrose in PBS overnight at 4°C.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
Cut 5-7 µm thick sections using a cryostat and mount on charged slides.
2. Staining Procedure:
-
Air dry the sections for 30-60 minutes at room temperature.
-
Rehydrate sections in PBS for 10 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-nephrin and mouse anti-podocin) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each in the dark.
-
Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes to visualize nuclei.
-
Wash twice with PBS.
-
Mount with an anti-fade mounting medium and coverslip.
3. Imaging and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify fluorescence intensity or co-localization using appropriate image analysis software.
Protocol 2: Western Blot Analysis for Podocyte Proteins in Cultured Podocytes
1. Cell Lysis:
-
Culture immortalized mouse podocytes under differentiating conditions (37°C without interferon-gamma).
-
Treat cells with this compound or vehicle control at desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
2. Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
3. Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against nephrin, podocin, or other proteins of interest diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: TUNEL Assay for Apoptosis in Cultured Podocytes
1. Cell Preparation:
-
Culture and treat podocytes in chamber slides as described for Western blotting.
-
Wash cells with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
2. TUNEL Reaction:
-
Equilibrate the cells with equilibration buffer provided in the TUNEL assay kit for 5-10 minutes.
-
Prepare the TdT reaction mix according to the manufacturer's instructions (containing TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the cells with the TdT reaction mix in a humidified chamber for 1 hour at 37°C in the dark.
-
Stop the reaction by washing the cells with PBS.
3. Counterstaining and Imaging:
-
Counterstain with DAPI to visualize all nuclei.
-
Wash with PBS.
-
Mount with an anti-fade mounting medium.
-
Image using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei, which will co-localize with the blue DAPI stain.
4. Quantification:
-
Count the number of TUNEL-positive nuclei and the total number of nuclei (DAPI-positive) in multiple fields of view.
-
Express the result as the percentage of apoptotic cells (apoptotic index).
Conclusion
This compound demonstrates significant potential in the management of proteinuric kidney diseases through its targeted action on the endothelin system in podocytes. The robust preclinical and clinical data underscore its ability to reduce proteinuria and protect podocyte structure and function. The detailed signaling pathways and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a valuable therapeutic option for patients with chronic kidney disease.
References
- 1. This compound for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | MicroRNA-21: A Critical Pathogenic Factor of Diabetic Nephropathy [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Endothelin Antagonist this compound Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of Atrasentan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan is a potent and selective endothelin-A (ETA) receptor antagonist that has demonstrated significant anti-inflammatory and anti-fibrotic properties, particularly in the context of chronic kidney disease. This technical guide provides an in-depth overview of the core scientific evidence supporting the anti-inflammatory effects of this compound, with a focus on its mechanism of action, relevant signaling pathways, and quantitative data from key preclinical and clinical studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ETA receptor antagonism in inflammatory diseases.
Mechanism of Action: Targeting the Endothelin-1 Axis
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various inflammatory and fibrotic diseases.[1][2] Upon binding to its ETA receptor on various cell types, including immune cells, endothelial cells, and mesangial cells, ET-1 triggers a cascade of downstream signaling events that promote inflammation, cell proliferation, and extracellular matrix deposition.[2][3]
This compound exerts its anti-inflammatory effects by selectively blocking the ETA receptor, thereby inhibiting the detrimental actions of ET-1.[1] This targeted approach has been shown to mitigate inflammation and subsequent tissue damage in a variety of preclinical models and clinical settings.
Preclinical Evidence of Anti-inflammatory Efficacy
This compound has been evaluated in several preclinical models of inflammation, providing a solid foundation for its clinical development. These studies have demonstrated its ability to reduce inflammatory cell infiltration, modulate cytokine production, and downregulate pro-inflammatory gene expression.
Attenuation of Immune Cell Infiltration in a Uremic Rat Model
In a study utilizing a 5/6 nephrectomy model of uremia in rats, this compound treatment significantly reduced the infiltration of monocytes and macrophages in the kidney.
Table 1: Effect of this compound on Monocyte/Macrophage Infiltration in Uremic Rat Kidneys
| Treatment Group | CD68-Positive Cells per High-Powered Field (HPF) |
| Normal Control | 0.63 ± 0.3 |
| Uremic Control | 11.7 ± 0.59 |
| This compound (10 mg/kg/day) | 7.64 ± 0.68 |
Data presented as mean ± SEM.
Modulation of Cytokine Profile in a Mouse Model of Colitis
In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, therapeutic administration of this compound demonstrated a significant impact on the local cytokine milieu, shifting the balance from a pro-inflammatory to a more anti-inflammatory state.
Table 2: Effect of this compound on Colonic Cytokine Levels in TNBS-Induced Colitis
| Cytokine | TNBS-Treated | TNBS + this compound (10 mg/kg) |
| IL-1β (pg/mg protein) | Increased | Decreased |
| KC (pg/mg protein) | Increased | Decreased |
| MIP-2 (pg/mg protein) | Increased | Decreased |
| IL-10 (pg/mg protein) | Decreased | Restored to near control levels |
| IL-13 (pg/mg protein) | Decreased | No significant change |
Qualitative changes are based on graphical data.
Downregulation of Inflammatory Gene Networks in a Rat Model of Glomerulonephritis
In a rat model of mesangioproliferative glomerulonephritis induced by anti-Thy1.1 antibody, this compound treatment led to the downregulation of intra-renal proliferative, inflammatory, and fibrotic transcriptional networks. This included the attenuation of key pro-inflammatory signaling pathways.
Clinical Evidence of Anti-inflammatory Effects
The anti-inflammatory effects of this compound in humans are primarily evidenced by its ability to reduce proteinuria in patients with chronic kidney diseases such as IgA nephropathy (IgAN) and diabetic nephropathy. Proteinuria is a key marker of kidney damage and is closely associated with renal inflammation.
The ALIGN Study: this compound in IgA Nephropathy
The Phase III ALIGN study evaluated the efficacy and safety of this compound in patients with IgAN at risk of progressive loss of renal function.
Table 3: Proteinuria Reduction in the ALIGN Study
| Parameter | This compound (0.75 mg/day) + Supportive Care | Placebo + Supportive Care |
| Mean Reduction in UPCR at 36 Weeks | 36.1% (p<0.0001) | - |
UPCR: Urine Protein to Creatinine Ratio.
The AFFINITY Study: this compound in Proteinuric Glomerular Diseases
The Phase II AFFINITY basket study investigated the effect of this compound in patients with various proteinuric glomerular diseases, including a cohort with IgAN.
Table 4: Proteinuria Reduction in the AFFINITY Study (IgAN Cohort)
| Timepoint | Mean Reduction in 24-hour UPCR |
| 6 Weeks | 38.1% |
| 12 Weeks | 48.3% |
| 24 Weeks | 54.7% |
UPCR: Urine Protein to Creatinine Ratio.
The SONAR Trial: this compound in Diabetic Nephropathy
The SONAR trial employed an enrichment design to identify patients with type 2 diabetes and chronic kidney disease who were most likely to respond to this compound.
Table 5: UACR Reduction in the SONAR Trial Enrichment Period
| Patient Group | Mean Change in UACR from Baseline after 6 Weeks |
| Responders | -48.8% |
| Non-responders | -1.2% |
UACR: Urine Albumin to Creatinine Ratio.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: ETA Receptor Blockade
The following diagram illustrates the signaling pathway initiated by ET-1 and the inhibitory effect of this compound.
Experimental Workflow: TNBS-Induced Colitis Model
The following diagram outlines the typical experimental workflow for evaluating the anti-inflammatory effects of this compound in a TNBS-induced colitis model.
Experimental Protocols
TNBS-Induced Colitis in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.
-
Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted intrarectally. 2,4,6-Trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol (e.g., 1.5 mg in 100 µL of 35% ethanol) is administered.
-
Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered intravenously or orally, starting 24 hours after TNBS induction and continued daily.
-
Assessment:
-
Macroscopic Scoring: The colon is excised, and the severity of inflammation is scored based on the presence of ulcers, inflammation, and bowel wall thickening.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.
-
Cytokine Analysis: Colon tissue is homogenized, and the levels of pro-inflammatory (e.g., IL-1β, TNF-α, KC, MIP-2) and anti-inflammatory (e.g., IL-10) cytokines are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Immunohistochemistry for CD68 in Rat Kidney
-
Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the sections in a citrate buffer (pH 6.0).
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are incubated with a primary antibody against CD68 (a marker for macrophages).
-
A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
The staining is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin.
-
-
Quantification: The number of CD68-positive cells is counted in multiple high-power fields (HPFs) of the renal cortex and/or medulla to determine the extent of macrophage infiltration.
RNA Sequencing of Kidney Tissue
-
RNA Extraction: Total RNA is isolated from frozen kidney tissue samples using a suitable RNA extraction kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Raw sequencing reads are processed to remove low-quality reads and adapters.
-
The cleaned reads are aligned to a reference genome.
-
Gene expression levels are quantified by counting the number of reads that map to each gene.
-
Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in response to this compound treatment.
-
Pathway analysis is conducted to identify the biological pathways and gene networks that are significantly affected by this compound.
-
Conclusion
This compound, a selective ETA receptor antagonist, has demonstrated compelling anti-inflammatory effects in a range of preclinical and clinical studies. Its mechanism of action, centered on the inhibition of the pro-inflammatory ET-1 signaling pathway, provides a strong rationale for its therapeutic use in diseases with an inflammatory component. The quantitative data from animal models and human clinical trials consistently show a reduction in inflammatory markers and processes, most notably a significant decrease in proteinuria in patients with chronic kidney disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other ETA receptor antagonists in the context of inflammation research and drug development.
References
Methodological & Application
Atrasentan in Preclinical Mouse Models: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atrasentan is a selective and potent antagonist of the endothelin A (ETA) receptor.[1] The endothelin-1 (ET-1) peptide, acting via the ETA receptor, is implicated in the pathophysiology of various conditions, including chronic kidney disease (CKD) and several types of cancer.[1] In oncology, the ET-1/ETA axis can promote tumor proliferation, angiogenesis, and metastasis. In renal pathologies such as diabetic nephropathy, it contributes to vasoconstriction, inflammation, and fibrosis.[2] By competitively inhibiting the ET-1/ETA receptor interaction, this compound presents a targeted therapeutic approach to counteract these disease processes.[2] This document provides a comprehensive guide to the use of this compound in preclinical mouse models, summarizing dosage information and providing detailed experimental protocols.
Mechanism of Action
Endothelin-1 binding to the ETA receptor on cell surfaces triggers a cascade of intracellular signaling events. This compound competitively blocks this binding, thereby attenuating the downstream pathological effects.[2] This inhibition can lead to reduced cell proliferation and survival in cancer models and can ameliorate proteinuria and renal fibrosis in models of kidney disease.
Data Presentation: this compound Dosage in Preclinical Mouse Models
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in various mouse models.
Table 1: this compound Dosage in Preclinical Mouse Cancer Models
| Mouse Model | Cancer Type | This compound Dosage | Administration Route | Key Findings & References |
| Nude Mice | Bladder Cancer (KU-19-19 xenograft) | 2.5 mg/kg, twice daily | Intraperitoneal (IP) | Did not produce a significant antitumor effect on established, advanced-size tumors. |
| Nude Mice | Human Colon Carcinoma (HT29 xenograft) | 20 mg/kg | Intraperitoneal (IP) | Significantly increased tumor perfusion and reduced tumor hypoxia. |
| Tumor Xenograft Model | Not Specified | 20 mg/kg, daily | Oral (p.o.) | When combined with docetaxel, significantly reduced tumor burden and growth rate compared to either drug alone. |
Table 2: this compound Dosage in Preclinical Mouse Renal Disease Models
| Mouse Model | This compound Dosage | Administration Route | Key Findings & References |
| BTBR ob/ob Mice (Diabetic Nephropathy) | 10 mg/kg/day | Oral Gavage or Drinking Water | Reduced proteinuria and preserved podocyte numbers. |
| Streptozotocin (STZ)-induced Diabetic Mice | 3 mg/kg/day | Drinking Water | Improved left ventricular function and reduced diabetic urine flow and proteinuria. |
| Diabetic Apolipoprotein E (apoE) Knockout Mice | 7.5 mg/kg/day | Drinking Water | Reduced urinary albumin-to-creatinine ratio by approximately 26%. |
Detailed Experimental Protocols
Protocol 1: this compound Administration
1.1 Vehicle Preparation:
-
For Oral Gavage: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For higher doses, preparing a homogenous suspension in 0.5% CMC-Na is also an option.
-
For Intraperitoneal (IP) Injection: this compound can be dissolved in ethanol and further diluted in a solution such as 0.05 N NaOH/saline.
1.2 Administration Procedures:
-
Oral Gavage:
-
Calculate the required dose based on the individual mouse's body weight. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
-
Gently restrain the mouse and insert the needle into the esophagus to deliver the this compound solution directly into the stomach.
-
Observe the animal for a few minutes post-administration for any signs of distress.
-
-
Intraperitoneal (IP) Injection:
-
Calculate the dose based on the mouse's body weight.
-
Restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Slightly withdraw the plunger to ensure no fluid or blood is aspirated before injecting the solution.
-
-
Administration in Drinking Water:
-
Calculate the total daily dose required per cage based on the average water consumption of the mice.
-
Dissolve the calculated amount of this compound in the total volume of drinking water for that day.
-
Ensure the medicated water is the only source of hydration. Prepare a fresh solution daily.
-
Protocol 2: Establishment of a Human Tumor Xenograft Model (e.g., HT29)
-
Cell Culture: Culture HT29 human colorectal adenocarcinoma cells in appropriate media until they reach 70-80% confluency.
-
Cell Preparation: Trypsinize the cells, wash with sterile PBS, and resuspend them in a solution of PBS or a 1:1 mixture of media and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.
-
Subcutaneous Injection: Anesthetize an immunodeficient mouse (e.g., athymic nude or NOD/SCID). Inject the cell suspension subcutaneously into the flank.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = 0.5 x (length x width²).
-
Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups to begin this compound administration.
Protocol 3: Induction of Diabetic Nephropathy with Streptozotocin (STZ)
-
Animal Preparation: Use male mice (e.g., C57BL/6 or BALB/c) and fast them for 4-6 hours prior to STZ injection.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5).
-
STZ Injection: A common method for inducing type 1 diabetes is to administer multiple low doses of STZ (e.g., 50-55 mg/kg) via intraperitoneal injection for five consecutive days.
-
Confirmation of Diabetes: One week after the final STZ injection, measure blood glucose levels from a tail vein blood sample. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Development of Nephropathy: The development of diabetic nephropathy is a chronic process. Allow several weeks (e.g., 8-12 weeks) for renal complications to manifest. Monitor for proteinuria by collecting urine and measuring the albumin-to-creatinine ratio.
Protocol 4: Immunohistochemistry (IHC) for Kidney Tissue Analysis
-
Tissue Processing:
-
Perfuse the kidneys with PBS followed by 4% paraformaldehyde (PFA).
-
Fix the tissue in 4% PFA overnight at 4°C.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-µm thick sections and mount them on charged slides.
-
-
Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol.
-
Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Incubate with the primary antibody (e.g., anti-WT-1 for podocytes, anti-collagen IV for fibrosis) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-horseradish peroxidase (HRP) complex.
-
Develop the color using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis: Dehydrate the slides, clear in xylene, and coverslip. Analyze the slides using light microscopy.
Protocol 5: Western Blotting for Tumor Tissue Analysis
-
Protein Extraction:
-
Excise the tumor tissue and snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Mandatory Visualizations
Caption: this compound blocks the ET-1/ETA receptor signaling pathway.
Caption: General experimental workflow for preclinical this compound studies.
References
Application Notes and Protocols for Atrasentan in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Atrasentan, a selective endothelin-A (ETA) receptor antagonist, in in vitro cell culture studies. Detailed protocols for common assays to evaluate the cellular effects of this compound are provided, along with a summary of its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor, a G-protein coupled receptor.[1] The binding of endothelin-1 (ET-1) to the ETA receptor is implicated in the progression of various cancers, including prostate, renal cell, and ovarian cancers.[1][2] This interaction triggers downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which promote cell proliferation, survival, invasion, and angiogenesis.[1] this compound competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these pro-tumorigenic signaling pathways.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. This information can be used as a starting point for experimental design.
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity | |||
| ETA Receptor Ki | 0.034 nM | Not Specified | |
| In Vitro Efficacy | |||
| Inhibition of Cell Growth | 0-50 µM | LNCaP, C4-2B | |
| Induction of Apoptosis | Concentration-dependent | PPC-1 |
Table 1: In Vitro Efficacy and Binding Affinity of this compound.
| Cell Line | Assay Type | Seeding Density | Incubation Time | Notes | Reference(s) |
| LNCaP | Cell Viability | 3 x 10³ cells/well (96-well) | 72 hours | Used to assess the effect of various drugs on cell viability. | |
| PC-3 | Cell Invasion | 1 x 10⁵ cells/insert (24-well) | 48 hours | Matrigel-coated inserts are used to mimic the extracellular matrix. | |
| PC-3 | Cell Migration | 1 x 10⁵ cells/insert (24-well) | 24 hours | Inserts without Matrigel are used. | |
| LNCaP | Apoptosis | 1 x 10⁶ cells/flask (T25) | 48 hours | For Annexin V/PI staining and flow cytometry analysis. |
Table 2: Recommended Cell Seeding Densities and Incubation Times for Common Assays.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Prostate cancer cells (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well for LNCaP) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates (e.g., 1 x 10⁶ cells/well for LNCaP) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 48 hours).
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
24-well plates with cell culture inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (for staining)
-
Microscope
Protocol:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium and coat the top of the transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.
-
Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cells (e.g., 1 x 10⁵ cells) into the upper chamber of the coated inserts.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.
Materials:
-
Prostate cancer cells
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described in previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the changes in protein phosphorylation.
Visualizations
References
Application Notes and Protocols for Atrasentan in Diabetic Nephropathy Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Atrasentan, a selective endothelin A (ET-A) receptor antagonist, in preclinical animal models of diabetic nephropathy. The following sections detail the mechanism of action, experimental protocols, and key quantitative outcomes observed in various studies.
Mechanism of Action
This compound is a potent and selective antagonist of the endothelin A (ETA) receptor.[1][2] In the context of diabetic nephropathy, its therapeutic effects are primarily mediated by blocking the binding of endothelin-1 (ET-1) to the ETA receptor on renal cells, including mesangial cells and podocytes.[3] ET-1, a powerful vasoconstrictor, is upregulated in the diabetic kidney and contributes to the pathogenesis of nephropathy through various mechanisms, including vasoconstriction, inflammation, fibrosis, and podocyte damage.[4][5] By inhibiting ETA receptor signaling, this compound mitigates these detrimental effects, leading to a reduction in proteinuria and preservation of renal function. Furthermore, studies have indicated that this compound may exert its beneficial effects by restoring the glomerular endothelial glycocalyx barrier, reducing the expression of glomerular heparanase, and increasing renal nitric oxide concentrations.
Below is a diagram illustrating the proposed signaling pathway of this compound in the context of diabetic nephropathy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in various animal models of diabetic nephropathy.
Table 1: Effects of this compound in Streptozotocin (STZ)-Induced Diabetic Rodent Models
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Proteinuria | STZ-SS Rats | 5 mg/kg/day | 6 weeks | 43% reduction compared to vehicle | |
| Mean Arterial Pressure (MAP) | STZ-SS Rats | 5 mg/kg/day | 6 weeks | Significant prevention of rise in MAP | |
| Glomerular Injury Score | STZ-SS Rats | 5 mg/kg/day | 6 weeks | Significantly reduced | |
| Renal Fibrosis | STZ-SS Rats | 5 mg/kg/day | 6 weeks | Significantly reduced | |
| Renal Blood Flow (RBF) | STZ-SS Rats | 5 mg/kg/day | 6 weeks | Significantly increased by 33% | |
| Glomerular Filtration Rate (GFR) | STZ-SS Rats | 5 mg/kg/day | 6 weeks | No significant change | |
| Urinary Albumin-to-Creatinine Ratio (ACR) | STZ-induced diabetic apoE KO mice | 7.5 mg/kg/day | 4 weeks | 26.0 ± 6.5% reduction | |
| Endothelial Glycocalyx Coverage | STZ-induced diabetic apoE KO mice | 7.5 mg/kg/day | 4 weeks | Increased from 40.7 ± 3.2% to 81.0 ± 12.5% |
Table 2: Effects of this compound in Type 2 Diabetic Animal Models
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Glomerular Filtration Rate (GFR) | T2DN Rats | 5 mg/kg/day | Not Specified | Prevented the fall in GFR | |
| Glomerular Injury Score | T2DN Rats | 5 mg/kg/day | Not Specified | Significantly decreased | |
| Renal Fibrosis | T2DN Rats | 5 mg/kg/day | Not Specified | Significantly decreased | |
| Proteinuria | T2DN Rats | 5 mg/kg/day | Not Specified | No significant effect | |
| Mean Arterial Pressure (MAP) | T2DN Rats | 5 mg/kg/day | Not Specified | No significant effect | |
| Urinary Albumin-to-Creatinine Ratio (ACR) | BTBR ob/ob mice | Not Specified | 6 weeks | Approximately threefold reduction | |
| Podocyte Number | BTBR ob/ob mice | Not Specified | 6 weeks | Significantly increased | |
| Fasting Blood Glucose | BTBR ob/ob mice | Not Specified | 6 weeks | No significant effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Induction of Type 1 Diabetic Nephropathy in Rodents (STZ Model)
This protocol describes the induction of diabetes using streptozotocin (STZ) in rats or mice, a common model for Type 1 diabetic nephropathy.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer, pH 4.5 (cold)
-
Saline solution
-
Insulin implants (optional, for maintaining severe hyperglycemia)
-
Blood glucose monitoring system
-
Experimental animals (e.g., Sprague-Dawley rats, C57BL/6 mice, Dahl salt-sensitive rats)
-
This compound
-
Vehicle for this compound (e.g., drinking water, carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline body weight, blood glucose, and urine albumin levels.
-
Induction of Diabetes:
-
Fast animals overnight.
-
Prepare STZ solution immediately before use by dissolving it in cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ. A typical dose is 50-60 mg/kg body weight.
-
Administer vehicle (citrate buffer) to the control group.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection.
-
Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.
-
Optional: For models requiring severe, sustained hyperglycemia, a low-dose insulin implant may be used to maintain blood glucose levels within a target range (e.g., 400-600 mg/dL).
-
-
This compound Administration:
-
Begin treatment with this compound after the establishment of diabetes and, in some models, after the development of initial renal injury (e.g., 3 weeks post-STZ).
-
This compound can be administered via oral gavage or in drinking water at doses ranging from 5 to 10 mg/kg/day.
-
The vehicle control group should receive the vehicle under the same regimen.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, blood glucose, and food/water intake regularly.
-
Collect 24-hour urine samples at specified intervals to measure albuminuria.
-
At the end of the study (e.g., 6-12 weeks of treatment), collect blood and kidney tissues for analysis of GFR, renal blood flow, histology (glomerulosclerosis, fibrosis), and molecular markers.
-
Protocol 2: this compound Treatment in a Type 2 Diabetic Nephropathy Model (BTBR ob/ob Mice)
This protocol outlines the use of BTBR ob/ob mice, a genetic model of type 2 diabetes and obesity that develops nephropathy.
Materials:
-
BTBR ob/ob mice and lean wild-type (WT) littermates
-
This compound
-
Vehicle for this compound
-
Blood glucose monitoring system
-
Metabolic cages for urine collection
Procedure:
-
Animal Model:
-
Obtain male BTBR ob/ob mice and lean WT littermates at approximately 6-8 weeks of age.
-
BTBR ob/ob mice spontaneously develop hyperglycemia, obesity, and progressive proteinuria.
-
-
This compound Administration:
-
At 8 weeks of age, begin daily oral administration of this compound (e.g., 10 mg/kg/day) or vehicle control. Administration can be via oral gavage or in drinking water.
-
-
Monitoring:
-
Monitor body weight and blood glucose levels weekly.
-
Collect urine periodically to assess the progression of albuminuria.
-
-
Study Duration and Endpoint Analysis:
-
Continue treatment for a duration sufficient to observe significant renal pathology, typically 12-16 weeks.
-
At the study endpoint, collect blood and kidney tissues for the analysis of renal function, histology (including podocyte number), and expression of relevant markers. A study showed that after 6 weeks of treatment, urinary albumin-to-creatinine ratios were significantly reduced.
-
Histological Analysis of Renal Tissue
Protocol 3: Assessment of Glomerulosclerosis and Renal Fibrosis
Procedure:
-
Tissue Preparation:
-
Perfuse kidneys with saline followed by 4% paraformaldehyde.
-
Embed the fixed kidneys in paraffin and section them at 3-4 µm thickness.
-
-
Staining:
-
Periodic acid-Schiff (PAS) staining: To assess glomerulosclerosis.
-
Masson's trichrome staining: To evaluate interstitial fibrosis.
-
-
Image Analysis:
-
Capture images of multiple glomeruli and interstitial areas per kidney section.
-
Quantify the degree of glomerulosclerosis and fibrosis using a semi-quantitative scoring system or image analysis software.
-
These protocols and data provide a solid foundation for designing and interpreting studies on the effects of this compound in preclinical models of diabetic nephropathy. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data.
References
Application Notes and Protocols: Atrasentan in Combination with RAS Inhibitors for IgA Nephropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Atrasentan, a selective endothelin-A (ETA) receptor antagonist, in combination with renin-angiotensin system (RAS) inhibitors for the treatment of Immunoglobulin A Nephropathy (IgAN). The information is primarily based on the findings from the pivotal Phase III ALIGN clinical trial.
Introduction
IgA Nephropathy (IgAN) is the most common primary glomerulonephritis globally and a leading cause of chronic kidney disease and end-stage renal disease.[1][2] The pathogenesis of IgAN is complex and is often described by a "four-hit hypothesis" involving the production of galactose-deficient IgA1 (Gd-IgA1), the generation of autoantibodies against Gd-IgA1, the formation of pathogenic immune complexes, and their subsequent deposition in the glomerular mesangium, leading to inflammation, cellular proliferation, and progressive kidney damage.[1][3] A key mediator in the progression of kidney damage in IgAN is the activation of the endothelin-1 (ET-1) system, which contributes to proteinuria, inflammation, and fibrosis.[4]
This compound is a potent and selective oral endothelin A (ETA) receptor antagonist. By blocking the ETA receptor, this compound mitigates the downstream effects of ET-1, offering a targeted therapeutic approach to reduce proteinuria and preserve kidney function in patients with IgAN. The current standard of care for patients with IgAN at risk of progression often includes treatment with RAS inhibitors (angiotensin-converting enzyme inhibitors [ACEi] or angiotensin receptor blockers [ARBs]). The combination of this compound with RAS inhibitors represents a promising strategy to further reduce proteinuria and slow the progression of kidney disease.
Mechanism of Action
The therapeutic rationale for combining this compound with RAS inhibitors stems from their complementary mechanisms of action in mitigating kidney damage in IgAN.
-
RAS Inhibitors: These agents primarily block the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation of the efferent arteriole, which reduces intraglomerular pressure and, consequently, proteinuria. They also have anti-inflammatory and anti-fibrotic effects.
-
This compound: As a selective ETA receptor antagonist, this compound directly targets the endothelin system. In IgAN, elevated levels of ET-1 contribute to podocyte injury, mesangial cell proliferation, inflammation, and fibrosis. By blocking the ETA receptor, this compound helps to:
-
Reduce proteinuria by protecting the glomerular filtration barrier.
-
Inhibit mesangial cell proliferation and extracellular matrix expansion.
-
Decrease renal inflammation and fibrosis.
-
The dual blockade of both the RAAS and endothelin pathways is hypothesized to provide synergistic renoprotective effects.
Key Clinical Trial Data: The ALIGN Study
The ALIGN study is a Phase III, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of this compound in patients with IgAN at risk of progressive loss of kidney function who are already receiving a maximally tolerated and stable dose of a RAS inhibitor.
Quantitative Data Summary
| Parameter | ALIGN Study Data | Reference |
| Study Population | 340 patients with biopsy-proven IgAN, baseline proteinuria ≥1 g/day despite optimized RAS inhibitor treatment. An additional 64 patients on a stable dose of an SGLT2 inhibitor were also enrolled. | |
| Treatment Arms | This compound (0.75 mg, once daily) + supportive care (RAS inhibitor) vs. Placebo + supportive care (RAS inhibitor) | |
| Treatment Duration | Approximately 2.5 years (132 weeks) | |
| Primary Efficacy Endpoint | Change in proteinuria as measured by 24-hour urine protein to creatinine ratio (UPCR) at 36 weeks. | |
| Interim Analysis Results (36 weeks) | This compound demonstrated a statistically significant 36.1% reduction in proteinuria compared to placebo (p<0.0001). | |
| Safety Profile | This compound showed a favorable safety profile, consistent with previously reported data. |
Experimental Protocols
The following are summarized protocols based on the design of the ALIGN clinical trial. For detailed, site-specific procedures, investigators should refer to the official study protocol.
Patient Selection Protocol (Inclusion Criteria)
-
Diagnosis: Biopsy-proven IgA Nephropathy.
-
Proteinuria: Baseline total proteinuria of ≥1 g/day , as measured by a 24-hour urine collection, despite being on a maximally tolerated and stable dose of a RAS inhibitor.
-
Kidney Function: Estimated glomerular filtration rate (eGFR) of at least 30 mL/min/1.73 m².
-
Background Therapy: Must be on a stable and maximally tolerated dose of an ACEi or ARB for at least 12 weeks prior to randomization.
Treatment Administration Protocol
-
Dosage: this compound 0.75 mg administered orally once daily.
-
Concomitant Medication: Continued administration of the maximally tolerated and stable dose of a RAS inhibitor.
-
Duration: Daily administration for the entire study period (approximately 132 weeks).
Efficacy Monitoring Protocol: Proteinuria Assessment
-
Sample Collection: 24-hour urine samples are collected at baseline and at specified follow-up visits (e.g., week 36).
-
Laboratory Analysis:
-
The collected urine samples are sent to a central laboratory for analysis.
-
Total urine protein and creatinine concentrations are measured.
-
The Urine Protein to Creatinine Ratio (UPCR) is calculated by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).
-
-
Data Interpretation: A normal UPCR is typically less than 0.2 g/g. A significant reduction in UPCR from baseline is indicative of a positive treatment response.
Safety Monitoring Protocol
Patients should be monitored regularly for potential adverse events. Key monitoring parameters include:
-
Fluid Retention: Monitor for signs and symptoms of fluid retention, such as peripheral edema and weight gain.
-
Liver Function: Liver enzyme tests should be performed before initiating treatment and periodically during treatment as clinically indicated.
-
Blood Pressure: Regular monitoring of blood pressure.
-
Embryo-fetal Toxicity: this compound may cause major birth defects. Pregnancy must be excluded before starting treatment, and effective contraception must be used during and for a period after treatment.
Visualizations
Signaling Pathway of IgAN and Therapeutic Intervention
Caption: Pathogenesis of IgAN and the dual mechanism of action of this compound and RAS inhibitors.
Experimental Workflow for the ALIGN Study
References
Atrasentan Mechanism of Action in IgA Nephropathy
An overview of the Phase III ALIGN study protocol for Atrasentan, an investigational treatment for IgA Nephropathy (IgAN). These notes are intended for researchers, scientists, and drug development professionals, providing detailed protocols, data summaries, and visualizations of the study's design and the drug's mechanism of action.
This compound is an oral, potent, and selective endothelin A (ETA) receptor antagonist.[1][2] In IgA nephropathy, the activation of the ETA receptor by endothelin-1 (ET-1) is a key driver of proteinuria, kidney inflammation, and fibrosis.[1][3] this compound selectively blocks the ETA receptor, aiming to mitigate these detrimental effects, reduce proteinuria, and preserve long-term kidney function.[1] The drug exhibits over 1800-fold selectivity for the ETA receptor compared to the endothelin type B receptor.
References
Application of Atrasentan in Proteinuric Glomerular Disease Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan is a selective endothelin A (ETA) receptor antagonist that has demonstrated significant efficacy in reducing proteinuria in patients with various glomerular diseases. By blocking the ETA receptor, this compound mitigates the downstream effects of endothelin-1 (ET-1), a potent vasoconstrictor implicated in the pathogenesis of kidney disease, including podocyte injury, inflammation, and fibrosis.[1][2] This document provides a comprehensive overview of the application of this compound in clinical studies, focusing on quantitative data from key trials, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize the quantitative data from the Phase 3 ALIGN and Phase 2 AFFINITY clinical trials, which have evaluated the efficacy and safety of this compound in patients with proteinuric glomerular diseases.
Table 1: ALIGN Trial - IgA Nephropathy (IgAN) Cohort Results
| Parameter | This compound (0.75 mg/day) + Placebo | Placebo |
| Baseline Characteristics | ||
| Number of Patients | 135 | 135 |
| Mean Age (years) | 45.7 (SD: 12.94) | 44.1 (SD: 11.03) |
| Median 24-hr UPCR (mg/g) | 1435.7 (IQR: 1006.7-1988.6) | 1429.2 (IQR: 1100.9-1918.3) |
| Mean eGFR (mL/min/1.73m²) | 58.28 (SD: 23.750) | 59.49 (SD: 24.417) |
| Primary Endpoint (36 Weeks) | ||
| Geometric Mean % Change in UPCR from Baseline | -38.1% | -3.1% |
| Geometric Mean Between-Group Difference in UPCR Reduction | -36.1% (95% CI: -44.6 to -26.4; P<0.001) |
Data from a prespecified interim analysis.[1][3] The trial is ongoing to assess the long-term effect on eGFR decline.[3]
Table 2: AFFINITY Trial - IgA Nephropathy (IgAN) Cohort Interim Results
| Parameter | This compound (0.75 mg/day) |
| Baseline Characteristics (n=17) | |
| Median Age (years) | 47 |
| Female | 41% |
| Geometric Mean Baseline Proteinuria ( g/day ) | 1.2 |
| Median eGFR (mL/min/1.73m²) | 41 |
| Primary Endpoint (12 Weeks, n=8) | |
| Geometric Mean % Reduction in 24-hr UPCR from Baseline | 43.6% (95% CI: 29.0-55.2) |
| One-Year Results (n=20) | |
| Sustained reduction in UPCR through 52 weeks | |
| Patients with UPCR < 0.5 g/g at Baseline | 5% (1 of 20) |
| Patients with UPCR < 0.5 g/g at Week 12 | 60% (12 of 20) |
| Patients with UPCR < 0.5 g/g at Week 24 | 68% (13 of 19) |
The AFFINITY study is a basket trial that also includes cohorts for Focal Segmental Glomerulosclerosis (FSGS), Alport Syndrome, and Diabetic Kidney Disease (DKD); however, detailed quantitative results for these cohorts are not yet widely published.
Signaling Pathways
This compound's mechanism of action centers on the blockade of the endothelin A (ETA) receptor, thereby inhibiting the pathological signaling cascades initiated by endothelin-1 (ET-1) in the glomerulus.
Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.
Experimental Protocols
Measurement of Proteinuria
Objective: To quantify the amount of protein excreted in the urine over a 24-hour period, a key efficacy endpoint in clinical trials for proteinuric glomerular diseases.
Protocol: 24-Hour Urine Collection for Total Protein and Creatinine
-
Patient Instruction:
-
Provide the patient with a sterile, labeled 24-hour urine collection container.
-
Instruct the patient to begin the collection at a specific time (e.g., 8:00 AM). The patient should first empty their bladder completely into the toilet and record this as the start time.
-
All subsequent urine for the next 24 hours must be collected in the provided container.
-
The collection is complete after the first urination on the morning of the second day, as close as possible to the start time.
-
The container should be kept refrigerated or in a cool place during the collection period.
-
-
Sample Handling and Processing:
-
Upon receipt in the laboratory, measure and record the total volume of the 24-hour urine collection.
-
Ensure the specimen is well-mixed by inverting the container several times.
-
Aliquot a portion of the urine for analysis.
-
-
Analysis:
-
Total Protein: Use a quantitative method such as a turbidimetric assay with a reagent like trichloroacetic acid or a colorimetric assay like the pyrogallol red-molybdate method.
-
Creatinine: Measure urine creatinine concentration using a method traceable to an international standard (e.g., Jaffe or enzymatic method).
-
-
Calculation of Urine Protein to Creatinine Ratio (UPCR):
-
UPCR (g/g) = [Urine Protein Concentration (g/L) / Urine Creatinine Concentration (g/L)]
-
This ratio helps to normalize for variations in urine concentration.
-
Measurement of Estimated Glomerular Filtration Rate (eGFR)
Objective: To estimate the glomerular filtration rate, a key measure of kidney function and an important safety and exploratory endpoint.
Protocol: eGFR Calculation using the CKD-EPI Equation
-
Blood Sample Collection:
-
Collect a venous blood sample in a serum separator tube.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Serum Creatinine Measurement:
-
Analyze the serum sample for creatinine concentration using an enzymatic method that is calibrated to be traceable to an isotope dilution mass spectrometry (IDMS) reference measurement procedure.
-
-
eGFR Calculation (2021 CKD-EPI Creatinine Equation):
-
The 2021 Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) creatinine equation is recommended for calculating eGFR in adults. This equation does not include a race variable.
-
The formula is as follows: eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female]
-
Scr: Serum creatinine in mg/dL
-
κ (kappa): 0.7 for females, 0.9 for males
-
α (alpha): -0.241 for females, -0.302 for males
-
min: Indicates the minimum of Scr/κ or 1
-
max: Indicates the maximum of Scr/κ or 1
-
Age: In years
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound in a proteinuric glomerular disease.
References
Application Notes and Protocols for Atrasentan in Preclinical Kidney Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Atrasentan, a selective endothelin A (ETA) receptor antagonist, in various preclinical models of kidney fibrosis. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.
Introduction to this compound and Its Mechanism of Action
This compound is a potent and selective antagonist of the endothelin A (ETA) receptor.[1][2][3] The endothelin system, particularly endothelin-1 (ET-1), is a significant contributor to the pathophysiology of chronic kidney disease (CKD).[1][4] Upregulation of ET-1 and subsequent activation of the ETA receptor on renal cells, including podocytes and mesangial cells, leads to a cascade of detrimental effects. These include potent vasoconstriction, inflammation, cellular proliferation, podocyte damage, and the production of extracellular matrix proteins, culminating in glomerulosclerosis and tubulointerstitial fibrosis.
This compound exerts its therapeutic effect by specifically blocking the ETA receptor, thereby mitigating the downstream effects of ET-1. This targeted action has been shown to reduce proteinuria and exhibit anti-inflammatory and anti-fibrotic effects, making it a promising agent for slowing the progression of various chronic kidney diseases, including diabetic nephropathy and IgA nephropathy (IgAN).
Signaling Pathway of Endothelin-1 in Kidney Fibrosis and this compound Intervention
Preclinical Models for this compound Evaluation
Several rodent models are instrumental in studying the efficacy of anti-fibrotic agents like this compound.
Diabetic Nephropathy (DN) Models
Diabetic nephropathy is a leading cause of CKD, and preclinical models are crucial for testing new therapies. This compound has shown efficacy in reducing proteinuria in animal models of diabetes.
| Model | Treatment | Dose | Duration | Key Finding | Reference |
| Streptozotocin-induced diabetic rats | This compound | 5 mg/kg/day | - | Significantly attenuated proteinuria. |
This protocol describes the induction of diabetes using streptozotocin (STZ) in rats, a common method to model type 1 diabetes-induced kidney damage.
-
Animals: Male Sprague-Dawley rats (6-8 weeks old).
-
Induction of Diabetes:
-
Administer a single intraperitoneal (IP) injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 50-65 mg/kg.
-
Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels. Animals with fasting blood glucose >250 mg/dL are considered diabetic.
-
-
Treatment Initiation: Begin this compound treatment 2-4 weeks after diabetes confirmation to allow for the initial development of diabetic kidney injury.
-
This compound Administration:
-
Prepare this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound daily via oral gavage at the desired dose (e.g., 5 mg/kg/day). A vehicle-treated diabetic group and a non-diabetic control group should be included.
-
-
Study Duration: Continue treatment for 8-12 weeks.
-
Endpoint Analysis:
-
Proteinuria: Collect 24-hour urine samples at baseline and regular intervals to measure urinary protein or albumin excretion (e.g., using ELISA or a clinical chemistry analyzer).
-
Histopathology: At the end of the study, perfuse and harvest kidneys. Fix in 10% neutral buffered formalin, embed in paraffin, and section for staining (e.g., PAS for glomerulosclerosis, Picrosirius Red or Masson's Trichrome for fibrosis).
-
Gene/Protein Expression: Snap-freeze kidney tissue in liquid nitrogen for analysis of fibrotic markers (e.g., Collagen I, Collagen IV, α-SMA, Fibronectin) via qPCR or Western blot.
-
IgA Nephropathy (IgAN) Model
IgAN is a common cause of glomerulonephritis. Preclinical data from the gddY mouse model, which spontaneously develops IgAN, has shown that this compound can reverse pathogenic gene expression changes associated with fibrosis.
| Model | Treatment | Key Finding | Reference |
| gddY mouse | This compound | Significantly reversed pathogenic gene expression in failed repair proximal tubular epithelial cells, which are implicated in tubulointerstitial inflammation and fibrosis. |
-
Animals: Use male gddY mice, which are genetically predisposed to developing IgAN-like disease.
-
Treatment Initiation: Begin treatment at an age when proteinuria and glomerular lesions are typically established (e.g., 8-12 weeks of age).
-
This compound Administration: Administer this compound via medicated chow, drinking water, or daily oral gavage. Ensure accurate dosing and include vehicle-treated gddY and wild-type control groups.
-
Study Duration: A treatment period of 8-16 weeks is common to assess the impact on disease progression.
-
Endpoint Analysis:
-
Proteinuria/Albuminuria: Monitor urinary protein or albumin-to-creatinine ratio.
-
Histopathology: Assess glomerular and tubulointerstitial injury, including mesangial expansion, glomerulosclerosis, and interstitial fibrosis.
-
Single-Cell RNA Sequencing (scRNA-seq): For advanced mechanistic insights, perform scRNA-seq on kidney tissue to identify treatment-induced changes in gene expression across different renal cell populations, as described in the reference study.
-
Dahl Salt-Sensitive (DSS) Hypertensive Rat Model
This model is used to study hypertension-induced end-organ damage, including cardiac hypertrophy and renal injury.
| Model | Diet | Treatment | Dose | Duration | Key Findings | Reference |
| Male DSS Rats | High Salt (6% NaCl) | This compound | 2.5 mg/kg/day | 6 weeks | No significant effect on renal or cardiac systems. | |
| Male DSS Rats | High Salt (6% NaCl) | This compound | 5.0 mg/kg/day | 6 weeks | Attenuated proteinuria; significant anti-hypertrophic and cardioprotective effect without reducing blood pressure. | |
| Male DSS Rats | High Salt (6% NaCl) | This compound | 10.0 mg/kg/day | 6 weeks | Significant effect on blood pressure. |
-
Animals: Male Dahl Salt-Sensitive (DSS) rats (6 weeks of age).
-
Disease Induction: Switch rats from a normal diet to a high-salt diet (e.g., 6% NaCl) to induce hypertension and associated organ damage.
-
Group Allocation and Treatment: Concurrently with the high-salt diet, divide rats into groups:
-
Group 1: High Salt + Vehicle
-
Group 2: High Salt + this compound (e.g., 5 mg/kg/day)
-
-
This compound Administration: Administer daily via oral gavage for the duration of the study.
-
Study Duration: 6 weeks.
-
Endpoint Analysis:
-
Blood Pressure: Monitor systolic and diastolic blood pressure regularly (e.g., via tail-cuff method).
-
Proteinuria: Measure 24-hour urinary protein excretion.
-
Cardiac and Renal Histology: At termination, assess cardiac hypertrophy (heart weight to body weight ratio) and renal fibrosis and glomerulosclerosis via histological staining.
-
General Protocols for Inducing and Assessing Kidney Fibrosis
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a robust and widely used method for rapidly inducing tubulointerstitial fibrosis, independent of glomerular injury or systemic hypertension. It is ideal for screening potential anti-fibrotic compounds.
-
Animals: Use male mice (e.g., C57BL/6, 8-10 weeks old) or rats (e.g., Sprague-Dawley, 200-250g). Male animals are often preferred to avoid complications from female reproductive organs during surgery.
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane inhalation or IP injection of ketamine/xylazine). Administer pre-operative analgesia.
-
Surgical Procedure:
-
Place the anesthetized animal on a heated surgical pad.
-
Make a midline abdominal or flank incision to expose the left kidney and ureter.
-
Isolate the left ureter carefully, avoiding damage to the adrenal gland and renal vessels.
-
Completely ligate the ureter at two points (e.g., below the renal pelvis) using a non-absorbable suture (e.g., 4-0 or 5-0 silk). The ureter may be cut between the ligatures.
-
Reposition the kidney and close the muscle and skin layers with sutures or staples.
-
A sham operation, where the ureter is mobilized but not ligated, should be performed on the control group.
-
-
Post-Operative Care: Administer post-operative analgesia and monitor the animal for recovery.
-
Treatment: this compound or vehicle can be administered daily, starting one day before or on the day of surgery, until the experimental endpoint.
-
Termination and Tissue Collection: Euthanize animals at the desired time point (commonly 7 or 14 days post-UUO). Perfuse the kidneys with PBS and harvest both the obstructed (left) and contralateral (right) kidneys for analysis.
Histological Evaluation of Renal Fibrosis
Accurate quantification of fibrosis is a critical endpoint. Picrosirius Red staining for collagen and immunohistochemistry for specific extracellular matrix proteins are standard methods.
-
Tissue Preparation: Use paraffin-embedded kidney sections (3-5 µm thick) mounted on slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 5 minutes each.
-
Hydrate through graded alcohols (90%, 80%, 70%, 50% Ethanol): 5 minutes each.
-
Rinse in PBS: 3 changes, 5 minutes each.
-
-
Staining (using a commercial kit, e.g., Polysciences Inc.):
-
Incubate in Solution A (pre-treatment): 2 minutes.
-
Rinse in PBS: 3 changes, 5 minutes each.
-
Incubate in Solution B (Picro-Sirius Red): 60 minutes.
-
Incubate in Solution C (acid rinse): 2 minutes.
-
Rinse briefly in 70% Ethanol: 45 seconds.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95%, 100%).
-
Clear in Xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification:
-
Capture images of the renal cortex under a microscope.
-
Use image analysis software (e.g., ImageJ, Leica Digital Image Hub) to quantify the percentage of the red-stained (collagen-positive) area relative to the total tissue area.
-
-
Tissue Preparation: As above.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., using citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Collagen IV (e.g., from Abcam) diluted appropriately (e.g., 1:600) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC method) or use a polymer-based detection system (e.g., Bond Refine Polymer detection system).
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, then dehydrate and mount as described for Picrosirius Red.
-
Quantification: Calculate the percentage of the brown-stained (Collagen IV-positive) area using image analysis software.
References
Application Notes: In Vitro Efficacy Assessment of Atrasentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan is a potent and highly selective endothelin A (ETA) receptor antagonist.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, mediates its effects through two receptor subtypes, ETA and ETB. The activation of the ETA receptor by ET-1 is implicated in the pathogenesis of various diseases, contributing to vasoconstriction, inflammation, fibrosis, and cell proliferation.[1] this compound selectively blocks the ETA receptor, thereby mitigating the detrimental downstream effects of ET-1. This mechanism makes this compound a promising therapeutic agent, particularly in the context of chronic kidney diseases like IgA nephropathy, where it has been shown to reduce proteinuria.
These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound, enabling researchers to quantify its binding affinity, and its impact on cell proliferation and fibrosis.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative parameters of this compound established through in vitro assays.
Table 1: this compound Receptor Binding Affinity
| Parameter | Receptor | Value | Reference |
| Ki (Dissociation Constant) | Human ETA | 0.034 nM | |
| Human ETB | 63.3 nM | ||
| Selectivity Ratio (ETB Ki / ETA Ki) | ETA vs ETB | >1800-fold |
A lower Ki value indicates higher binding affinity.
Table 2: Summary of In Vitro Models and Efficacy Readouts
| Assay Type | Common Cell Models | Key Readouts | Purpose |
| Receptor Binding | A10 (Rat Aortic Smooth Muscle), Membranes from cells expressing human ETA/ETB receptors | Radioligand displacement, Ki determination | To determine binding affinity and selectivity. |
| Cell Proliferation | Vascular Smooth Muscle Cells (VSMCs), Cancer cell lines (e.g., KU-19-19) | Cell viability (e.g., CCK-8/MTT assay), DNA synthesis (e.g., BrdU incorporation), Cell count | To assess the anti-proliferative effects. |
| Fibrosis | Renal Mesangial Cells, Fibroblasts (e.g., NIH 3T3), TGF-β1 induced models | Collagen content (e.g., Sircol assay), α-SMA expression, Pro-fibrotic gene expression | To evaluate the anti-fibrotic potential. |
| Downstream Signaling | Nomad ETB Cell Line or similar | Intracellular Ca2+ flux, cAMP levels | To confirm functional antagonism of G-protein coupled receptor signaling. |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by competitively inhibiting the binding of ET-1 to the ETA receptor, a G-protein coupled receptor. This blockade prevents the activation of downstream signaling cascades that lead to detrimental physiological effects.
Experimental Protocols
Protocol 1: Endothelin Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the ETA and ETB receptors using a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
This compound (test compound).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
96-well microtiter filtration plates.
-
Gamma counter.
Methodology:
-
Preparation: Serially dilute this compound in Binding Buffer to create a range of test concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]-ET-1, and either vehicle (for total binding), excess unlabeled ET-1 (for non-specific binding), or varying concentrations of this compound.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filtration plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold Binding Buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters of each well using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative efficacy of this compound on cultured cells, such as vascular smooth muscle cells or cancer cell lines.
Objective: To quantify the inhibitory effect of this compound on cell proliferation.
Materials:
-
Relevant cell line (e.g., human umbilical vein smooth muscle cells).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound.
-
Proliferation stimulus (e.g., Endothelin-1), if required.
-
Cell proliferation detection reagent (e.g., Cell Counting Kit-8, CCK-8).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing a proliferation stimulus (if necessary) and serial dilutions of this compound. Include appropriate controls (vehicle control, stimulus-only control).
-
Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add the CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability or proliferation.
-
Plot the percentage of proliferation against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: In Vitro Fibrosis Assay (Collagen Quantification)
This protocol provides a method to evaluate the anti-fibrotic effect of this compound by measuring its ability to reduce collagen production in a cell-based model.
Objective: To assess the ability of this compound to inhibit pro-fibrotic agent-induced collagen production.
Materials:
-
Relevant cell line (e.g., primary human renal mesangial cells).
-
Cell culture medium.
-
Pro-fibrotic stimulus (e.g., TGF-β1).
-
This compound.
-
Sircol™ Soluble Collagen Assay kit.
-
Microplate reader.
Methodology:
-
Cell Culture and Stimulation: Culture cells to near-confluence. Starve the cells in serum-free medium for 24 hours.
-
Treatment: Replace the medium with fresh serum-free medium containing the pro-fibrotic agent (e.g., 5 ng/mL TGF-β1) and serial dilutions of this compound. Include appropriate controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Quantification:
-
Perform the Sircol™ assay according to the manufacturer's protocol. Briefly, mix the supernatant with the Sircol™ dye reagent, which specifically binds to collagen.
-
Centrifuge to pellet the collagen-dye complex.
-
Discard the supernatant and dissolve the pellet in the provided alkali reagent.
-
-
Measurement: Transfer the dissolved samples to a 96-well plate and measure the absorbance at 555 nm.
-
Data Analysis:
-
Generate a standard curve using the provided collagen standards.
-
Calculate the collagen concentration in each sample based on the standard curve.
-
Express the results as a percentage of the collagen produced by the stimulus-only control to determine the inhibitory effect of this compound.
-
References
Application Notes and Protocols: Atrasentan in Combination with SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, available clinical data, and experimental protocols for investigating the combination therapy of Atrasentan, a selective endothelin A (ETA) receptor antagonist, and sodium-glucose cotransporter-2 (SGLT2) inhibitors in the context of chronic kidney disease (CKD), particularly IgA nephropathy (IgAN) and diabetic kidney disease (DKD).
Introduction and Scientific Rationale
Chronic kidney disease is a progressive condition characterized by a decline in renal function and often accompanied by persistent proteinuria, a strong predictor of adverse outcomes. The combination of this compound and SGLT2 inhibitors represents a promising therapeutic strategy by targeting two distinct and complementary pathways involved in the pathophysiology of CKD.
This compound is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor implicated in renal diseases through the promotion of inflammation, fibrosis, and podocyte injury.[2] By blocking the ETA receptor, this compound aims to mitigate these detrimental effects.
SGLT2 inhibitors , initially developed as anti-diabetic agents, have demonstrated significant renal and cardiovascular benefits.[3] Their mechanism of action in the kidney involves the inhibition of glucose reabsorption in the proximal tubule, leading to natriuresis and a reduction in intraglomerular pressure.[4][5]
The rationale for combining these two drug classes lies in their potential for synergistic or additive effects on reducing proteinuria and slowing the progression of kidney disease, while potentially mitigating side effects. For instance, the diuretic effect of SGLT2 inhibitors may counteract the fluid retention sometimes associated with endothelin receptor antagonists.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and SGLT2 inhibitors provide a strong basis for their combined use.
Clinical Trial Data
Several clinical trials are investigating the safety and efficacy of this compound in combination with SGLT2 inhibitors. The following tables summarize the available quantitative data from key studies.
Table 1: ALIGN Phase III Trial (Interim Analysis) - this compound in IgA Nephropathy
| Parameter | This compound + SGLT2i (n=14) | Placebo + SGLT2i (n=15) |
| Baseline UPCR (g/g), median (Q1, Q3) | 1.4 (1.0, 2.0) | 1.4 (1.0, 2.0) |
| Change in UPCR from Baseline at Week 36 | -39.6% | -3.4% |
| Between-Group Difference (Geometric Mean) | -37.4 percentage points (95% CI: -57.2 to -8.5) | |
| Fluid Retention Adverse Events | 11.2% (in the main this compound cohort) | 8.2% (in the main placebo cohort) |
UPCR: Urine Protein-to-Creatinine Ratio. Data from an exploratory stratum of the ALIGN trial.
Table 2: SONAR Trial (Post-Hoc Analysis) - this compound in Diabetic Kidney Disease
| Parameter | This compound + SGLT2i (n=42) | This compound alone (matched controls) | p-value |
| Change in Body Weight at 6 Weeks | -1.2 kg (95% CI: -2.3 to -0.1) | N/A | 0.028 |
| Change in UACR at 6 Weeks | Further decrease | N/A | N/A |
UACR: Urine Albumin-to-Creatinine Ratio. This was a post-hoc analysis of a small number of patients.
Table 3: ASSIST Phase II Trial Design - this compound in IgA Nephropathy with SGLT2i Background Therapy
| Study Design | Randomized, double-blind, placebo-controlled, crossover |
| Population | ~52 adults with biopsy-proven IgAN on stable SGLT2i and RAS inhibitor therapy |
| Inclusion Criteria | eGFR ≥ 30 mL/min/1.73 m², 24-hour total urine protein > 0.5 g/day |
| Intervention | This compound (0.75 mg daily) vs. Placebo |
| Primary Endpoint | Change in UPCR from baseline to week 12 |
| Secondary Endpoint | Change in UPCR from baseline to week 24 |
This table describes the design of an ongoing clinical trial. Results are not yet available.
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific details may need to be adapted based on the experimental context.
Clinical Trial Protocol: this compound and SGLT2i in IgA Nephropathy (Based on ASSIST Trial)
Objective: To evaluate the safety and efficacy of this compound versus placebo in patients with IgA Nephropathy already receiving a stable dose of an SGLT2 inhibitor.
Methodology:
-
Patient Screening and Enrollment:
-
Confirm diagnosis of IgA Nephropathy via kidney biopsy.
-
Ensure patients are on a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor for at least 12 weeks.
-
Patients must be on a stable dose of an SGLT2 inhibitor for at least 8 weeks or complete an 8-week run-in period with an SGLT2 inhibitor.
-
Verify eGFR is ≥ 30 mL/min/1.73 m² and 24-hour total urine protein is > 0.5 g/day .
-
-
Randomization and Treatment:
-
Randomize eligible patients in a 1:1 ratio to one of two treatment sequences (this compound then Placebo, or Placebo then this compound).
-
Administer this compound (0.75 mg) or matching placebo orally once daily for 12 weeks.
-
Following a 12-week washout period, crossover patients to the alternate treatment for 24 weeks.
-
-
Efficacy and Safety Assessments:
-
Primary Endpoint: Measure the change in urinary protein-to-creatinine ratio (UPCR) from baseline to week 12.
-
Secondary Endpoint: Measure the change in UPCR from baseline to week 24.
-
Exploratory Endpoints: Monitor the change in estimated glomerular filtration rate (eGFR) over the study period.
-
Safety Monitoring: Record all adverse events, with a particular focus on fluid retention, and monitor vital signs and laboratory parameters throughout the study.
-
Preclinical Protocol: this compound and SGLT2i in a Diabetic Nephropathy Mouse Model
Objective: To evaluate the combined effect of this compound and an SGLT2 inhibitor on renal function and pathology in a mouse model of diabetic nephropathy.
Methodology:
-
Animal Model and Grouping:
-
Use a validated model of diabetic nephropathy, such as db/db mice or streptozotocin-induced diabetic mice.
-
Establish the following experimental groups:
-
Vehicle Control
-
This compound alone
-
SGLT2 inhibitor alone
-
This compound + SGLT2 inhibitor combination
-
-
-
Drug Administration:
-
Administer this compound and the SGLT2 inhibitor at clinically relevant doses, adjusted for the animal model. Administration can be via oral gavage or in drinking water.
-
Treat animals for a duration sufficient to induce significant renal pathology in the control group (e.g., 8-12 weeks).
-
-
Outcome Measures:
-
Proteinuria: Collect 24-hour urine samples at regular intervals and measure the urine albumin-to-creatinine ratio (UACR).
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) at the end of the study.
-
Histopathology: At the end of the study, perfuse and collect kidneys for histological analysis. Perform Periodic acid-Schiff (PAS) staining to assess glomerulosclerosis and tubular injury, and immunohistochemistry for markers of fibrosis (e.g., collagen IV) and inflammation.
-
Blood Pressure: Monitor systolic and diastolic blood pressure throughout the study using a non-invasive tail-cuff method.
-
Measurement of Urinary Protein-to-Creatinine Ratio (UPCR)
Principle: The UPCR is a reliable method to estimate 24-hour proteinuria from a spot urine sample, correcting for variations in urine concentration.
Procedure:
-
Sample Collection: Collect a spot urine sample, preferably the first morning void.
-
Laboratory Analysis:
-
Measure the urine protein concentration (in mg/dL) using a standard laboratory assay (e.g., pyrogallol red-molybdate colorimetric method).
-
Measure the urine creatinine concentration (in mg/dL) using a standard laboratory assay (e.g., Jaffe reaction or enzymatic method).
-
-
Calculation:
-
UPCR (g/g) = Urine Protein (mg/dL) / Urine Creatinine (mg/dL)
-
Calculation of Estimated Glomerular Filtration Rate (eGFR)
Principle: The eGFR is calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation, which is based on serum creatinine, age, and sex.
Formula: eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female]
Where:
-
Scr is serum creatinine in mg/dL
-
κ is 0.7 for females and 0.9 for males
-
α is -0.241 for females and -0.302 for males
-
min indicates the minimum of Scr/κ or 1
-
max indicates the maximum of Scr/κ or 1
Conclusion
The combination of this compound and SGLT2 inhibitors holds significant promise as a novel therapeutic strategy for patients with chronic kidney disease. The distinct and complementary mechanisms of action, coupled with emerging clinical data, suggest the potential for enhanced anti-proteinuric effects and renal protection. The protocols outlined in these application notes provide a framework for researchers to further investigate and validate the clinical utility of this combination therapy. As results from ongoing clinical trials become available, a more definitive understanding of the efficacy and safety of this dual-pathway approach will emerge.
References
Application Notes and Protocols for Long-term Atrasentan Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Atrasentan, a selective endothelin A (ETA) receptor antagonist, in various rodent models of renal and cardiovascular disease. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from long-term this compound administration in different rodent models.
Table 1: Effects of this compound on Renal Parameters in Diabetic Rodent Models
| Rodent Model | Treatment Group | Duration | Mean Arterial Pressure (MAP) (mmHg) | Proteinuria (mg/day) | Glomerular Filtration Rate (GFR) (µl/min) | Renal Blood Flow (RBF) (ml/min) | Reference |
| STZ-induced Diabetic Dahl Salt-Sensitive (STZ-SS) Rats | Vehicle | 6 weeks | 181 ± 8 | 668 ± 81 | Not significantly affected | - | [1] |
| This compound (5 mg/kg/day) | 6 weeks | 159 ± 6 | 404 ± 42 | Not significantly affected | Increased by 33% | [1] | |
| Type 2 Diabetic Nephropathy (T2DN) Rats | Vehicle | 6 weeks | No significant effect | No significant effect | 736 ± 69 | 5.9 ± 0.4 | [1] |
| This compound (5 mg/kg/day) | 6 weeks | No significant effect | No significant effect | 1505 ± 113 | 8.3 ± 1.0 | [1] | |
| Streptozotocin-induced Diabetic Mice | Diabetic Untreated | 28 days | - | ~2x higher than non-diabetic | Not significantly altered | - | [2] |
| This compound (3 mg/kg/day) | 28 days | - | No significant effect | Not significantly altered | - | ||
| Diabetic apoE knockout mice | Diabetic Control | 4 weeks | No significant change | - | - | - | |
| This compound (7.5 mg/kg/day) | 4 weeks | No significant change | Reduced by 26.0 ± 6.5% | - | - |
Table 2: Effects of this compound on Cardiovascular and Renal Parameters in Hypertensive and Uremic Rodent Models
| Rodent Model | Treatment Group | Duration | Systolic Blood Pressure (mmHg) | Proteinuria (mg/24h) | Serum Creatinine | Cardiac Hypertrophy/Fibrosis | Reference |
| Dahl Salt-Sensitive (DSS) Rats on High Salt Diet | Vehicle | 6 weeks | - | Significantly elevated | Significantly elevated | Present | |
| This compound (5 mg/kg/day) | 6 weeks | Not significantly reduced | Significantly attenuated | Significantly attenuated | Prevented | ||
| This compound (10 mg/kg/day) | 6 weeks | Significantly reduced | Significantly attenuated | Significantly attenuated | Prevented | ||
| 5/6 Nephrectomized Uremic Rats | Uremic Control | 3 months | 166 ± 7 | 360.6 ± 45.4 | - | Increased cardiomyocyte size and perivascular fibrosis | |
| This compound (10 mg/kg/day) | 3 months | 169 ± 7 (no effect) | 305 ± 34.3 (no effect) | No effect | Blunted increase in cardiomyocyte size and perivascular fibrosis | ||
| Enalapril (20 mg/kg/day) | 3 months | 136 ± 6 (prevented increase) | 213.2 ± 48.7 (markedly decreased) | - | Blunted increase in cardiomyocyte size and perivascular fibrosis | ||
| Combination (this compound + Enalapril + Paricalcitol) | 3 months | 124 ± 5 (normalized) | 134.7 ± 24.1 (most marked reduction) | - | Additively decreased cardiomyocyte size to normal levels |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes and this compound Administration in Dahl Salt-Sensitive (SS) Rats
Objective: To evaluate the long-term effects of this compound on the progression of renal injury in a model of type 1 diabetic nephropathy.
Materials:
-
Male Dahl Salt-Sensitive (SS) rats (9 weeks old)
-
Streptozotocin (STZ)
-
This compound
-
Metabolic cages
-
Blood glucose monitoring system
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
Procedure:
-
Induction of Diabetes:
-
Administer a single intraperitoneal (IP) injection of STZ (50 mg/kg) to induce diabetes.
-
Provide a low dose of a long-acting insulin implant (e.g., 2 U/day sc) to maintain blood glucose levels between 400 and 600 mg/dl.
-
-
Pre-treatment Period:
-
Monitor rats for 3 weeks post-STZ injection to allow for the development of diabetic nephropathy, characterized by increased proteinuria.
-
-
Treatment Groups:
-
Divide the rats into two groups:
-
Vehicle Group: Receives regular drinking water.
-
This compound Group: Receives this compound at a dose of 5 mg/kg/day administered via the drinking water.
-
-
-
Long-term Administration:
-
Continue the respective treatments for 6 weeks.
-
-
Monitoring and Data Collection:
-
Measure mean arterial pressure (MAP) and body weight weekly.
-
Collect 24-hour urine samples using metabolic cages at baseline and at the end of the study to measure proteinuria.
-
At the end of the 6-week treatment period, measure renal hemodynamic parameters such as Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF).
-
Collect kidney tissue for histological analysis to assess glomerulosclerosis and renal fibrosis.
-
Protocol 2: this compound Administration in Dahl Salt-Sensitive (DSS) Rats on a High-Salt Diet
Objective: To investigate the renal and cardiovascular effects of this compound in a model of salt-sensitive hypertension.
Materials:
-
Male Dahl Salt-Sensitive (DSS) rats (6 weeks old)
-
High-salt diet (e.g., 6% NaCl)
-
This compound
-
Enalapril (for combination therapy studies)
-
Blood pressure measurement system
Procedure:
-
Induction of Hypertension:
-
Feed the DSS rats a high-salt diet for 6 weeks to induce hypertension and associated cardiac hypertrophy.
-
-
Treatment Groups:
-
Divide the rats into the following groups:
-
High Salt (HS) + Vehicle
-
HS + Low Dose this compound (2.5 mg/kg/day)
-
HS + Moderate Dose this compound (5 mg/kg/day)
-
HS + High Dose this compound (10 mg/kg/day)
-
HS + Enalapril (10 mg/kg/day)
-
HS + Combination Therapy (this compound 5 mg/kg/day + Enalapril 10 mg/kg/day)
-
-
Administer treatments via drinking water. Adjust the dose weekly based on body weight.
-
-
Long-term Administration:
-
Continue the diets and treatments for 6 weeks.
-
-
Monitoring and Data Collection:
-
Measure blood pressure at the end of the study.
-
Collect 24-hour urine to measure proteinuria.
-
Collect blood samples to measure serum creatinine.
-
At the end of the study, collect heart and kidney tissues for histological analysis to assess cardiac hypertrophy and renal damage.
-
Protocol 3: this compound Administration via Oral Gavage in Rodents
Objective: To provide a standardized method for precise oral dosing of this compound.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline)
-
Sterile vials
-
Vortex mixer
-
Appropriately sized syringe (e.g., 1 mL)
-
Stainless steel, ball-tipped oral gavage needle (18-20 gauge for adult mice)
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in 10% of the final volume of DMSO and vortex until fully dissolved.
-
Add 40% of the final volume of PEG300 and vortex until the solution is homogenous.
-
Add 5% of the final volume of Tween-80 and vortex.
-
Slowly add the remaining 45% of the final volume as sterile saline while continuously vortexing to prevent precipitation.
-
The final solution should be clear. Prepare this formulation fresh before each use.
-
-
Dose Calculation and Administration:
-
Weigh the animal accurately to calculate the required dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.
-
Restrain the animal appropriately to align the esophagus with the stomach.
-
Gently insert the gavage needle into the esophagus and administer the calculated dose.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a selective antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor, contributes to the pathophysiology of various renal and cardiovascular diseases by binding to ETA receptors, leading to vasoconstriction, inflammation, fibrosis, and cell proliferation. By blocking the ETA receptor, this compound mitigates these detrimental effects.
General Experimental Workflow for this compound Studies in Rodents
The following diagram illustrates a typical experimental workflow for evaluating the long-term effects of this compound in rodent models of disease.
References
- 1. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of this compound, an endothelin-A receptor antagonist, but not of nitric oxide in diabetic mice with myocyte-specific overexpression of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Atrasentan solubility issues in vitro
Welcome to the Atrasentan Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a specific focus on its solubility characteristics.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter when working with this compound in the lab.
Problem 1: this compound hydrochloride is not dissolving in aqueous solutions.
-
Cause: this compound hydrochloride has low solubility in neutral aqueous solutions.[1]
-
Solution: Adjusting the pH of the aqueous solution can significantly improve solubility. A pH of 4, achieved by adding hydrochloric acid (HCl), has been shown to enhance the solubility of this compound hydrochloride in water.[1][2] It is crucial to note that at a very low pH, such as 1 (0.1 M HCl), the compound is reportedly insoluble.[1][2] Therefore, careful optimization of the pH is necessary. For preparing aqueous solutions for in vivo studies where a white precipitate is observed, a co-solvent system is recommended. A common formulation involves first dissolving this compound hydrochloride in dimethyl sulfoxide (DMSO) and then creating a stable emulsion with excipients like PEG300 and Tween-80.
Problem 2: Inconsistent results in biological assays.
-
Cause: Variability in the concentration of the active compound due to incomplete dissolution or precipitation in the culture medium.
-
Solution: Always ensure the compound is fully dissolved in a suitable stock solvent before diluting it into your aqueous assay buffer or cell culture medium. Visually inspect the stock solution and the final working solution for any particulate matter. For quantitative analysis, it is advisable to filter the final solution and measure the concentration of the filtrate using a validated analytical method like HPLC to confirm the working concentration.
Problem 3: Precipitation of this compound when diluting a DMSO stock solution into aqueous media.
-
Cause: this compound is poorly soluble in water. When a concentrated DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to precipitate out of the solution.
-
Solution: To mitigate this, it is recommended to prepare a high-concentration stock solution in 100% DMSO, ensuring complete dissolution with the aid of sonication if necessary. When preparing the working solution, rapidly dilute a small volume of the DMSO stock into a large volume of the aqueous buffer to achieve a final DMSO concentration that is non-toxic to your cells (typically ≤1%).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound and its hydrochloride salt?
A1: this compound and its hydrochloride salt are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Crystalline this compound hydrochloride is only slightly soluble in water. For in vivo formulations, co-solvent systems containing DMSO, PEG300, and Tween-80 are often used.
Q2: What is the solubility of this compound and this compound hydrochloride in common solvents?
A2: The solubility of this compound and its hydrochloride salt can vary. It is important to use freshly opened, anhydrous solvents, as the presence of water can impact solubility. The following tables summarize the reported solubility data.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 195.84 | Ultrasonic treatment may be required. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. |
| Ethanol | 100 | ||
| Methanol | Slightly Soluble | ||
| Water | Insoluble | This compound is a slightly hygroscopic white to off-white powder that is slightly soluble in water. |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥10 - 28.57 | 52.22 | Ultrasonic treatment may be required. |
| Ethanol | ≥10 | ||
| Water | 0.5 | 0.91 | Requires ultrasonic treatment, warming, and pH adjustment to 4 with HCl. |
| 0.1 M HCl | < 1 (insoluble) |
Q3: Are there different crystalline forms of this compound hydrochloride with different solubilities?
A3: Yes, different crystalline forms (polymorphs) of this compound hydrochloride exist, and they exhibit different solubility profiles. It is crucial to be aware of the specific crystalline form you are working with, as this can significantly impact its dissolution.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a role in the progression of various diseases. This compound blocks the ETA receptor, thereby mitigating the harmful effects of ET-1, which include vasoconstriction, inflammation, and fibrosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
-
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Kinetic Solubility Determination of this compound
This high-throughput method is suitable for determining the solubility of a compound after rapid dilution from a DMSO stock into an aqueous buffer.
-
Materials:
-
This compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (one for dilution, one for solubility assessment)
-
Multi-channel pipette
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO stock concentration into a new 96-well plate.
-
Aqueous Dilution: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Equilibration and Measurement: Allow the plate to equilibrate at room temperature for a specified time (e.g., 1-2 hours). The amount of precipitated compound can then be quantified by methods such as nephelometry, turbidimetry, or by separating the precipitate via filtration or centrifugation and measuring the concentration of the soluble compound in the supernatant by HPLC-UV.
-
Visualizations
This compound Mechanism of Action
This compound acts as a selective antagonist of the Endothelin A (ETA) receptor, thereby blocking the downstream signaling cascade initiated by Endothelin-1 (ET-1).
References
Technical Support Center: Managing Atrasentan-Induced Fluid Retention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the fluid retention side effect observed in studies with Atrasentan.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
1. How do I monitor study participants for this compound-induced fluid retention?
Consistent and proactive monitoring is crucial for the early detection and management of fluid retention. A standardized monitoring protocol should be implemented for all participants.
Experimental Protocol: Monitoring for Fluid Retention
-
Frequency of Monitoring:
-
Baseline: Establish baseline measurements before the first dose of this compound.
-
Initial Phase (Weeks 1-4): Conduct weekly assessments.
-
Maintenance Phase (After Week 4): Conduct assessments at each study visit, typically every 4-12 weeks.
-
-
Parameters to Monitor:
-
Body Weight: Measure at each visit using a calibrated scale. A significant increase should trigger further investigation. In the RADAR/JAPAN trials, a weight gain of approximately 1 kg was observed after two weeks in the this compound groups, compared to a 1 kg decrease in the placebo group[1].
-
Physical Examination for Edema: Visually inspect and palpate for peripheral edema (ankles, legs) and facial edema. Grade the severity of edema (e.g., on a scale of 1+ to 4+).
-
Hemoglobin/Hematocrit: Monitor for decreases, which can indicate hemodilution due to fluid retention. A decrease of approximately 1 g/dL in hemoglobin was noted in this compound-treated groups[1].
-
Blood Pressure: While this compound can have a mild blood pressure-lowering effect, monitor for any significant changes that might accompany fluid shifts.
-
B-type Natriuretic Peptide (BNP): Although some studies have not shown significant changes in BNP, it can be a useful biomarker for assessing cardiac strain due to fluid overload, especially in high-risk patients[1][2].
-
Patient-Reported Symptoms: Inquire about symptoms such as swelling, shortness of breath, and unusual weight gain.
-
2. A study participant is developing edema. What are the next steps?
The appearance of edema requires a systematic approach to confirm its relation to this compound and to manage it effectively.
Troubleshooting Workflow for Edema
Caption: Workflow for managing edema in this compound studies.
3. How should diuretic therapy be initiated and managed?
The use of diuretics is a primary strategy for managing this compound-induced fluid retention. The choice and dosage of diuretic should be based on the severity of fluid retention and the participant's clinical characteristics.
Experimental Protocol: Diuretic Management
-
Initiation:
-
For mild to moderate edema, a thiazide diuretic may be considered, particularly if blood pressure is also elevated.
-
For more significant fluid retention or in patients with reduced eGFR, a loop diuretic (e.g., furosemide, bumetanide, torsemide) is generally preferred[3].
-
-
Dosage and Titration:
-
Start with a low dose of the chosen diuretic.
-
If the response is inadequate after a few days to a week, the dose can be doubled.
-
The goal is to achieve a gradual reduction in weight and resolution of edema.
-
Monitor electrolytes (especially potassium) and renal function closely after initiating or adjusting diuretic therapy.
-
-
Considerations from Clinical Trials:
-
In some studies, if a participant was not on a loop diuretic, one could be initiated. If they were already on a loop diuretic, the dose could be increased, with a 50% increase suggested as an initial step.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced fluid retention?
This compound is a selective endothelin-A (ETA) receptor antagonist. The binding of endothelin-1 (ET-1) to ETA receptors on vascular smooth muscle cells causes vasoconstriction. By blocking this interaction, this compound leads to vasodilation. This vasodilation can trigger a compensatory response from the neurohormonal system, leading to sodium and water retention by the kidneys. Additionally, unopposed stimulation of the ETB receptor, which is involved in natriuresis and diuresis, may be altered, further contributing to fluid retention.
Signaling Pathway of this compound-Induced Fluid Retention
Caption: Mechanism of this compound-induced fluid retention.
Q2: What are the primary predictors of fluid retention with this compound?
Post-hoc analyses of clinical trials have identified two key predictors for this compound-associated fluid retention:
-
Higher dose of this compound: A dose-dependent relationship has been observed, with higher doses associated with a greater incidence and severity of fluid retention.
-
Lower baseline estimated Glomerular Filtration Rate (eGFR): Patients with pre-existing kidney dysfunction are more susceptible to this side effect.
Other factors that have been associated with an increased risk of weight gain include higher glycated hemoglobin (HbA1c) and higher systolic blood pressure at baseline.
Q3: Can co-administration of other drugs mitigate this compound-induced fluid retention?
Yes, besides diuretics, there is growing interest in the co-administration of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. Preclinical and some clinical data suggest that the diuretic and natriuretic effects of SGLT2 inhibitors may counteract the fluid-retaining effects of this compound. This combination may offer a dual benefit of enhancing albuminuria reduction while minimizing fluid-related side effects.
Q4: Is the albuminuria-reducing effect of this compound linked to the degree of fluid retention?
Current evidence suggests that the beneficial effect of this compound on reducing albuminuria is not correlated with the extent of fluid retention. This indicates that the mechanisms underlying albuminuria reduction and fluid retention are likely distinct. Therefore, managing fluid retention should not compromise the primary therapeutic goal of reducing proteinuria.
Quantitative Data Summary
The following tables summarize quantitative data from key this compound studies regarding fluid retention.
Table 1: Incidence of Peripheral Edema
| Study/Dose | Placebo | This compound 0.25 mg | This compound 0.75 mg | This compound 1.25 mg | This compound 1.75 mg |
| Phase 2b (Diabetic Kidney Disease) | 42% | - | 35% | 42% | - |
| Phase 2 (Diabetic Kidney Disease) | 9% | 14% | 18% | - | 46% |
| ALIGN (IgA Nephropathy) | 8.2% | - | 11.2% | - | - |
Table 2: Mean Change in Body Weight and Hemoglobin (after 2 weeks)
| Study/Dose | Placebo | This compound 0.75 mg | This compound 1.25 mg |
| RADAR/JAPAN (Body Weight) | ~ -1.0 kg | ~ +1.0 kg | ~ +1.0 kg |
| RADAR/JAPAN (Hemoglobin) | No significant change | ~ -1.0 g/dL | ~ -1.0 g/dL |
| Dose-Response Analysis (Body Weight) | - | +0.9 kg | +1.1 kg |
Table 3: Discontinuation due to Adverse Events (AEs)
| Study/Dose | Placebo | This compound 0.75 mg | This compound 1.25 mg |
| Phase 2b (Diabetic Kidney Disease) | 0% | 8% | 15% |
Note: The specific AE leading to discontinuation was often edema.
References
- 1. Predictors of this compound-Associated Fluid Retention and Change in Albuminuria in Patients with Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual this compound Exposure is Associated With Long‐term Kidney and Heart Failure Outcomes in Patients With Type 2 Diabetes and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Atrasentan Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Atrasentan concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell-based assays?
This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor, which is a G-protein coupled receptor.[1] In many cancer cells, the binding of endothelin-1 (ET-1) to the ETA receptor triggers downstream signaling cascades that promote tumor growth, survival, invasion, and angiogenesis.[1][2] this compound competitively inhibits the binding of ET-1 to the ETA receptor, thereby disrupting these pro-cancerous signaling pathways.[1]
Q2: What are the key signaling pathways affected by this compound?
This compound's blockade of the ETA receptor primarily impacts downstream signaling pathways crucial for cell proliferation and survival. These include the MAPK (e.g., p-ERK, p-JNK) and PI3K/Akt (e.g., p-Akt, p-mTOR) pathways.[3] By inhibiting the activation of these pathways, this compound can lead to decreased cell growth and induction of apoptosis.
Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting pro-survival signaling.
Q3: What is a typical effective concentration range for this compound in in-vitro studies?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a common starting point for dose-response experiments is in the micromolar range. For instance, significant inhibition of prostate cancer cell growth has been observed at concentrations between 0-50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound from various studies.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ETA Receptor Binding) | 0.0551 nM | Prolactin secreting rat pituitary cells | |
| Ki (ETA Receptor) | 0.034 nM | Not specified | |
| Ki (ETB Receptor) | 63.3 nM | Not specified |
Table 2: Effective Concentrations in Cell-Based Assays
| Assay | Cell Line(s) | Effective Concentration | Observed Effect | Reference(s) |
| Cell Growth Inhibition | LNCaP, C4-2B (Prostate Cancer) | 0-50 µM | Significant inhibition | |
| Apoptosis Induction | PPC-1 (Prostate Cancer) | Not specified | Significant increase |
Troubleshooting Guides
Issue 1: High variability or inconsistent results in my cell viability assay.
High variability can stem from several factors in your experimental workflow. Here is a troubleshooting workflow to help identify the potential cause.
Caption: A step-by-step guide to troubleshooting variability in cell-based assays.
Issue 2: My cells are showing signs of cytotoxicity even at low this compound concentrations.
Unexpected cytotoxicity can be due to several reasons. Consider the following:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. It is recommended to include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) in your experiments.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound. It is crucial to perform a wide dose-response curve, starting from nanomolar concentrations, to determine the cytotoxic threshold for your specific cell line.
-
Off-Target Effects: While this compound is a selective ETA receptor antagonist, high concentrations may lead to off-target effects. If you suspect this, consider using a lower concentration range or a different ETA receptor antagonist for comparison.
Issue 3: I am observing decreased sensitivity to this compound over time.
Decreased sensitivity may indicate the development of acquired resistance in your cell line. This is a known phenomenon with targeted therapies.
-
Confirm Resistance: Perform a dose-response curve and compare the IC50 value of your current cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Mechanisms: Potential mechanisms of resistance include alterations in the drug target (mutations in the ETA receptor), activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK), or increased drug efflux via transporters like P-gp or BCRP.
-
Combination Therapy: If a bypass pathway is hyperactivated, consider a combination therapy with an inhibitor of that pathway to restore sensitivity to this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A suggested starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
This protocol allows for the detection of changes in the phosphorylation status of key proteins in signaling pathways affected by this compound.
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective endothelin-A (ETA) receptor antagonist, Atrasentan, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective antagonist of the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, binds to ETA receptors on various cell types, including those in the kidneys. This binding can lead to vasoconstriction, inflammation, and fibrosis, contributing to the progression of kidney disease.[1] this compound blocks the binding of ET-1 to the ETA receptor, thereby mitigating these harmful downstream effects.[1]
Q2: What are the most common adverse events observed with this compound in animal models?
A2: Based on preclinical and clinical data, the most frequently reported adverse events associated with this compound and other endothelin receptor antagonists include fluid retention (edema), anemia, and potential hepatotoxicity (elevated liver enzymes).[2][3]
Q3: How should this compound be prepared for oral administration in rodents?
A3: For preclinical studies, this compound can be administered via oral gavage or in the drinking water. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose. It is crucial to ensure a uniform suspension before each administration.
Q4: Are there any known drug interactions to be aware of in preclinical studies?
A4: While specific drug interaction studies in animal models are not extensively detailed in the provided search results, it is known that this compound's metabolism can be affected by inhibitors or inducers of certain enzymes. In a clinical context, co-administration with strong CYP3A inducers is expected to decrease this compound exposure, while OATP1B1/1B3 inhibitors may increase its exposure. Researchers should consider the potential for similar interactions with other compounds administered in animal models.
Troubleshooting Guides
Fluid Retention and Edema
Issue: An animal on this compound treatment is exhibiting signs of fluid retention, such as rapid weight gain, peripheral edema (swelling of paws and limbs), or ascites (abdominal distension).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing fluid retention.
Detailed Steps:
-
Initial Observation: Be vigilant for clinical signs of fluid retention, including swelling of the limbs, puffiness of the face, and abdominal distension. Labored breathing can be a sign of pulmonary edema.
-
Quantitative Assessment:
-
Body Weight: Monitor and record the animal's body weight daily. A sudden increase is a key indicator of fluid retention.
-
Physical Examination: Gently palpate the limbs and abdomen to assess for edema and ascites.
-
-
Severity Assessment and Action:
-
Mild Fluid Retention (<5% increase in body weight over a few days, no signs of respiratory distress):
-
Continue daily monitoring.
-
Consider a dose reduction of this compound in subsequent animals or treatment groups.
-
-
Moderate to Severe Fluid Retention (>5-10% increase in body weight, and/or signs of respiratory distress):
-
Temporarily suspend this compound administration.
-
Consult with a veterinarian immediately.
-
Diuretic intervention may be considered, but this should be done under veterinary guidance as it can confound experimental results.
-
-
-
Protocol Adjustment:
-
Dose Reduction: If fluid retention is a recurring issue, consider lowering the dose of this compound for the remainder of the study.
-
Co-administration: In some clinical contexts, diuretics are used to manage fluid retention caused by endothelin receptor antagonists. If scientifically justified for the study, co-administration with a diuretic could be explored, but potential effects on the experimental outcomes must be carefully considered.
-
Anemia
Issue: Routine hematological analysis reveals a decrease in hemoglobin, hematocrit, or red blood cell count in animals treated with this compound.
Troubleshooting Workflow:
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Enhanced Cardiorenal Protective Effects of Combining SGLT2 Inhibition, Endothelin Receptor Antagonism and RAS Blockade in Type 2 Diabetic Mice [mdpi.com]
- 3. Dose-ranging study of the safety and pharmacokinetics of this compound in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Confounding Variables in Atrasentan Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atrasentan. The following resources are designed to address specific issues related to confounding variables that may be encountered during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables in this compound clinical trials for kidney diseases like IgA Nephropathy (IgAN) and diabetic nephropathy?
A1: Based on major clinical trials such as ALIGN and SONAR, the most critical confounding variables to consider are:
-
Baseline Kidney Function: Measured by the estimated glomerular filtration rate (eGFR). Patients with lower baseline eGFR may have a different disease progression and response to treatment.
-
Proteinuria/Albuminuria: The level of protein or albumin in the urine at baseline, often measured as the urine protein-to-creatinine ratio (UPCR) or urine albumin-to-creatinine ratio (UACR), is a strong predictor of kidney disease progression.
-
Blood Pressure: Baseline systolic and diastolic blood pressure can influence renal outcomes and may be affected by this compound.
-
Concomitant Medications: The use of other medications that affect the kidney, such as Renin-Angiotensin System (RAS) inhibitors (e.g., ACE inhibitors, ARBs) and SGLT2 inhibitors, is a significant confounder.
-
Age, Sex, and Race: These demographic factors can influence disease progression and drug metabolism.
-
Pre-trial eGFR Slope: The rate of kidney function decline before entering the trial can be a powerful predictor of future progression and treatment response.
Q2: How can I control for the confounding effect of baseline kidney function and proteinuria in my this compound trial?
A2: Several strategies can be employed:
-
Restriction through Eligibility Criteria: Define strict inclusion and exclusion criteria for eGFR and proteinuria levels. For example, the ALIGN trial included patients with an eGFR ≥ 30 ml/min per 1.73 m² and total protein excretion ≥ 1 g/day .[1]
-
Stratified Randomization: Stratify participants at randomization based on baseline eGFR and proteinuria levels. This ensures a balanced distribution of these key confounders between the treatment and placebo groups. The ALIGN trial, for instance, could have stratification arms for different baseline eGFR and UPCR categories.
-
Covariate Adjustment in Statistical Analysis: Use multivariable regression models (e.g., ANCOVA, Cox proportional hazards models) to adjust for baseline eGFR and proteinuria as covariates in the final analysis. This statistically controls for their influence on the treatment effect.
Q3: What is an "enrichment period" as seen in the SONAR trial, and how does it help mitigate confounding?
A3: An enrichment period is a run-in phase of a clinical trial where all participants receive the active drug (this compound in the case of the SONAR trial).[2] This strategy helps to:
-
Identify Responders: It allows researchers to identify patients who show a favorable response to the drug (e.g., a significant reduction in albuminuria) and are more likely to benefit from continued treatment.[2]
-
Assess Tolerability: It helps to exclude patients who experience significant side effects, such as fluid retention, before they are randomized.
-
Reduce Heterogeneity: By selecting a more homogenous group of "responders" for randomization, the enrichment design can increase the statistical power to detect a treatment effect and reduce confounding from variability in drug response.
Q4: My analysis shows a significant treatment effect, but I'm concerned about residual confounding. What should I do?
A4: If you suspect residual confounding, consider the following:
-
Sensitivity Analyses: Conduct sensitivity analyses to assess the robustness of your findings. This could involve:
-
Changing the set of covariates in your regression model.
-
Using different statistical methods to control for confounding (e.g., propensity score matching).
-
Analyzing specific subgroups to see if the treatment effect is consistent.
-
-
Propensity Score Matching (PSM): If your trial has a non-randomized or observational component, PSM can be a powerful tool. It involves creating a "matched" sample of treated and untreated subjects who have a similar probability (propensity score) of receiving the treatment based on their baseline characteristics. This helps to balance the distribution of observed confounders between the groups.
Troubleshooting Guides
Issue: High variability in treatment response to this compound.
Possible Cause: Underlying differences in patient characteristics (confounding variables) that were not adequately controlled for.
Troubleshooting Steps:
-
Stratify by Baseline Risk: Analyze the treatment effect in subgroups stratified by key baseline confounders such as:
-
eGFR (e.g., <45 vs. ≥45 mL/min/1.73 m²)
-
Proteinuria/Albuminuria (e.g., UPCR <1500 vs. ≥1500 mg/g)
-
Pre-trial eGFR slope (if available)
-
-
Multivariable Regression Analysis: Implement a multivariable regression model to adjust for a comprehensive set of baseline covariates simultaneously. Ensure to include clinically relevant variables and those that differ between treatment groups at baseline.
-
Investigate Pharmacokinetics: Individual differences in drug exposure (AUC) can contribute to response variability. If pharmacokinetic data is available, explore the relationship between this compound exposure and clinical outcomes.
Issue: Unexpectedly high incidence of adverse events (e.g., fluid retention) in the this compound arm.
Possible Cause: Imbalance in baseline risk factors for these adverse events between the treatment and placebo groups.
Troubleshooting Steps:
-
Compare Baseline Characteristics: Carefully compare the baseline characteristics of patients who experienced the adverse event with those who did not, within each treatment arm. Pay close attention to factors like baseline eGFR, history of heart failure, and diuretic use.
-
Logistic Regression Analysis: Use logistic regression to identify predictors of the adverse event, including treatment assignment and other potential confounders. This can help to disentangle the effect of the drug from the influence of other risk factors.
-
Review Eligibility Criteria: For future trials, consider refining the inclusion/exclusion criteria to exclude patients at very high risk for specific adverse events. For example, the ALIGN trial excluded patients with a BNP value of > 200 pg/mL at screening.
Data Presentation
Table 1: Baseline Characteristics of Patients in the ALIGN Trial (Main Stratum)
| Characteristic | This compound (N=135) | Placebo (N=135) |
| Age (years), mean (SD) | 45.7 (12.94) | 44.1 (11.03) |
| Sex, n (%) | ||
| Male | 78 (57.8%) | 76 (56.3%) |
| Female | 57 (42.2%) | 59 (43.7%) |
| Race, n (%) | ||
| White | 63 (46.7%) | 65 (48.1%) |
| Asian | 61 (45.2%) | 59 (43.7%) |
| Black or African American | 4 (3.0%) | 3 (2.2%) |
| Other | 7 (5.2%) | 8 (5.9%) |
| eGFR (mL/min/1.73 m²), mean (SD) | 58.28 (23.750) | 59.49 (24.417) |
| 24-hr UPCR (mg/g), median (IQR) | 1435.7 (1006.7 to 1988.6) | 1429.2 (1100.9 to 1918.3) |
| Systolic Blood Pressure (mmHg), mean (SD) | 124.1 (12.7) | 123.8 (13.1) |
| On RAS inhibitor at baseline, n (%) | 135 (100%) | 135 (100%) |
| On SGLT2i at baseline, n (%) | 4 (3.0%) | 4 (3.0%) |
Data adapted from the ALIGN Phase 3 Trial interim analysis presentation.
Table 2: Baseline Characteristics of Responders and Non-Responders in the SONAR Trial Enrichment Period
| Characteristic | Responders (UACR reduction ≥30%) | Non-Responders (UACR reduction <30%) |
| Number of Patients | 2648 | 1020 |
| Median UACR at start of enrichment (mg/g) | 802 | 920 |
| Mean change in UACR after 6 weeks of this compound (%) | -48.8 | -1.2 |
| Mean change in systolic BP (mmHg) | -4.1 | -2.9 |
| Mean change in eGFR (mL/min/1.73 m²) | -3.1 | -2.2 |
Data adapted from the SONAR trial baseline characteristics publication.
Experimental Protocols
Protocol 1: Stratified Randomization
Objective: To ensure a balanced distribution of key confounding variables (e.g., baseline eGFR and proteinuria) between treatment and placebo groups.
Methodology:
-
Define Stratification Factors: Identify the most critical prognostic factors that could confound the trial results. For this compound trials in nephrology, these are typically baseline eGFR and baseline proteinuria (UPCR or UACR).
-
Establish Strata: For each factor, define clinically meaningful categories. For example:
-
Baseline eGFR: <45 vs. ≥45 mL/min/1.73 m²
-
Baseline UPCR: <1500 vs. ≥1500 mg/g
-
-
Implement Randomization: Use a centralized randomization system (e.g., Interactive Web Response System - IWRS) to assign patients to treatment or placebo within each stratum. This ensures that for each combination of eGFR and UPCR categories, there will be an approximately equal number of patients in the this compound and placebo arms.
Protocol 2: Multivariable Regression Analysis for Covariate Adjustment
Objective: To statistically control for the effects of multiple confounding variables when estimating the treatment effect of this compound.
Methodology:
-
Prespecify Covariates: In the statistical analysis plan, pre-specify the baseline covariates that will be included in the regression model. This decision should be based on clinical knowledge of prognostic factors for the primary outcome. For this compound trials, a typical model for a continuous outcome (e.g., change in eGFR) might include:
-
Treatment group (this compound vs. Placebo)
-
Baseline eGFR
-
Baseline proteinuria (log-transformed)
-
Baseline systolic blood pressure
-
Age
-
Sex
-
Race
-
Use of concomitant RAS and SGLT2 inhibitors
-
-
Select Appropriate Model: Choose a regression model that is appropriate for the primary outcome variable.
-
For a continuous outcome like change in eGFR, an Analysis of Covariance (ANCOVA) model can be used.
-
For a time-to-event outcome like a composite renal endpoint, a Cox proportional hazards model is appropriate.
-
-
Model Fitting and Interpretation: Fit the regression model to the trial data. The coefficient for the treatment group variable will represent the estimated treatment effect of this compound after adjusting for the influence of the other covariates in the model.
Protocol 3: Propensity Score Matching (Illustrative Example)
Objective: To create a balanced cohort for comparing outcomes in an observational or non-randomized component of a study.
Methodology:
-
Identify Covariates: Select a comprehensive set of baseline covariates that are likely to be associated with both treatment assignment and the outcome.
-
Estimate Propensity Scores: Use a logistic regression model to predict the probability of a patient receiving this compound based on the selected baseline covariates. The predicted probability for each patient is their propensity score.
-
Matching: For each patient in the this compound group, identify one or more patients in the control group with a similar propensity score (e.g., using nearest-neighbor matching within a specified caliper).
-
Assess Balance: After matching, check that the baseline covariates are well-balanced between the new this compound and control groups. Standardized mean differences are often used for this purpose.
-
Outcome Analysis: Analyze the outcome of interest in the matched cohort.
Mandatory Visualization
Caption: this compound Signaling Pathway
Caption: Workflow for Mitigating Confounding Variables
References
Addressing Atrasentan's effect on spermatogenesis in study design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Atrasentan on spermatogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound, and how might it impact spermatogenesis?
This compound is a selective endothelin-1 type A (ETA) receptor antagonist.[1][2][3][4] The endothelin system, including endothelin-1 (ET-1) and its receptors ETA and ETB, is present in the human testis.[3] Specifically, ETA receptors are found on spermatocytes and early spermatids, while Sertoli cells produce ET-1. By blocking the ETA receptor, this compound interferes with the normal signaling of ET-1 in the testis. While the precise downstream pathway is still under investigation, it is hypothesized that this interference may disrupt the complex processes of sperm development and maturation, potentially leading to decreased sperm counts. Other endothelin receptor antagonists have been associated with testicular atrophy and reduced sperm production in animal models.
Q2: Has the effect of this compound on spermatogenesis been studied clinically?
Yes, a multicenter, single-arm Phase 2 clinical trial (NCT02118714) was conducted to evaluate the effects of this compound on sperm production and testicular function in male subjects with Type 1 or 2 Diabetes and Nephropathy. The study involved a 26-week treatment period followed by a 52-week observational period to assess the reversibility of any effects.
Q3: What specific parameters were assessed in the clinical trial investigating this compound's effect on spermatogenesis?
The clinical trial (NCT02118714) evaluated a comprehensive set of parameters to assess testicular function, including:
-
Semen Analysis:
-
Sperm Concentration
-
Sperm Motility
-
Sperm Morphology
-
Semen Volume
-
-
Hormonal Analysis:
-
Serum Testosterone
-
Serum Estradiol
-
Serum Luteinizing Hormone (LH)
-
Serum Follicle-Stimulating Hormone (FSH)
-
Serum Inhibin B
-
Q4: Is there publicly available quantitative data from the this compound spermatogenesis clinical trial?
As of late 2025, detailed quantitative results from the NCT02118714 study are not publicly available in peer-reviewed publications. The trial is listed as "completed". While the study parameters are known, specific data on the percentage change in sperm concentration or hormone levels have not been released. The information available indicates that decreased sperm counts are a potential adverse effect of this compound, as noted in its FDA monograph. For researchers requiring specific data, it is recommended to consult the study sponsor, AbbVie, regarding their data-sharing policy.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly large decrease in sperm concentration in preclinical models. | High dose of this compound, species-specific sensitivity. | Review dosing regimen and consider dose-response studies. Compare findings with known effects of other endothelin receptor antagonists. |
| Difficulty in interpreting hormonal changes (e.g., altered LH/FSH levels). | Feedback loop disruption in the hypothalamic-pituitary-gonadal axis. | Correlate hormone levels with semen analysis parameters. Assess the ratio of testosterone to LH to understand Leydig cell function. |
| Inconsistent semen analysis results across subjects. | High intra- and inter-individual variability in semen parameters. | Ensure strict adherence to standardized collection and analysis protocols (e.g., WHO guidelines). Increase sample size to improve statistical power. |
| Concern about the reversibility of effects on spermatogenesis. | Potential for long-lasting impact on spermatogonial stem cells. | Incorporate a sufficiently long washout or recovery period in the study design, ideally covering at least one full spermatogenic cycle (approximately 74 days in humans). |
Data Presentation
Table 1: Key Parameters for Assessing this compound's Effect on Spermatogenesis (Based on NCT02118714 Protocol)
| Parameter | Baseline (Pre-treatment) | During Treatment (e.g., 26 weeks) | Post-treatment (e.g., 52-week follow-up) |
| Semen Analysis | |||
| Sperm Concentration (10⁶/mL) | [Record Value] | [Record Value] | [Record Value] |
| Sperm Motility (%) | [Record Value] | [Record Value] | [Record Value] |
| Normal Morphology (%) | [Record Value] | [Record Value] | [Record Value] |
| Semen Volume (mL) | [Record Value] | [Record Value] | [Record Value] |
| Hormonal Analysis | |||
| Testosterone (ng/dL) | [Record Value] | [Record Value] | [Record Value] |
| Estradiol (pg/mL) | [Record Value] | [Record Value] | [Record Value] |
| LH (mIU/mL) | [Record Value] | [Record Value] | [Record Value] |
| FSH (mIU/mL) | [Record Value] | [Record Value] | [Record Value] |
| Inhibin B (pg/mL) | [Record Value] | [Record Value] | [Record Value] |
Note: This table is a template for data collection. Specific quantitative data from the this compound clinical trial are not publicly available.
Experimental Protocols
1. Semen Analysis
The following protocol is based on the World Health Organization (WHO) laboratory manual for the examination and processing of human semen, 6th edition.
-
Sample Collection:
-
Subjects should abstain from ejaculation for 2-7 days prior to collection.
-
The sample should be collected by masturbation into a sterile, wide-mouthed container.
-
The entire ejaculate should be collected.
-
The sample should be delivered to the laboratory within one hour of collection, maintained at a temperature between 20°C and 37°C.
-
-
Initial Assessment:
-
Record the time of collection and receipt.
-
Allow the sample to liquefy at 37°C for 30-60 minutes.
-
Measure the semen volume using a graduated pipette.
-
Assess viscosity by observing the length of the thread formed when a drop is allowed to fall from a pipette.
-
-
Microscopic Examination:
-
Sperm Concentration: Perform a sperm count using a hemocytometer (e.g., Makler or Neubauer chamber).
-
Sperm Motility: Assess the percentage of motile sperm and categorize motility (e.g., progressive, non-progressive, immotile) by observing a wet preparation under a microscope at 200x or 400x magnification.
-
Sperm Morphology: Prepare a stained smear (e.g., Papanicolaou or Diff-Quik stain) and evaluate the percentage of sperm with normal and abnormal morphology according to strict criteria (e.g., Kruger's criteria).
-
2. Hormonal Assays
-
Sample Collection and Processing:
-
Collect blood samples via venipuncture, preferably in the morning (between 7:00 and 10:00 a.m.) to account for diurnal variations in testosterone levels.
-
Separate serum by centrifugation.
-
Store serum samples at -80°C until analysis.
-
-
Assay Methods:
-
Testosterone, Estradiol, LH, and FSH: These hormones are typically measured using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA), with commercially available kits.
-
Inhibin B: This is also measured by a specific two-site enzyme immunoassay.
-
Visualizations
Caption: Proposed signaling pathway of this compound's effect on spermatogenesis.
Caption: Experimental workflow for assessing this compound's effect on male fertility.
References
Atrasentan Clinical Trial Support Center: Managing Peripheral Edema
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing atrasentan-induced peripheral edema in a clinical trial setting.
Troubleshooting Guide: this compound-Induced Peripheral Edema
This guide provides a step-by-step approach to identifying, assessing, and managing peripheral edema observed during clinical trials with this compound.
1. Initial Assessment and Grading
-
Symptom Identification: Be vigilant for subject-reported symptoms such as swelling in the ankles, feet, or legs, a feeling of tightness or heaviness in the limbs, and unexplained weight gain.[1]
-
Physical Examination: Conduct a thorough physical examination to confirm the presence of pitting edema. Gently press on the swollen area for a few seconds and observe if an indentation remains.
-
Standardized Grading: Utilize a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to grade the severity of the edema. This ensures consistency in data collection across all trial sites.
2. Investigating Potential Causes
-
Rule out Alternative Etiologies: It is crucial to exclude other potential causes of edema, which can include congestive heart failure, renal dysfunction, deep vein thrombosis, and liver disease.[2][3] A thorough medical history and appropriate diagnostic tests are warranted.
-
Concomitant Medications: Review the subject's concomitant medications, as certain drugs like NSAIDs, corticosteroids, and some antihypertensives can also induce or exacerbate edema.[2][4]
3. Management Strategies
-
Dose Adjustment: If the edema is determined to be this compound-induced, consider a dose reduction as a primary management strategy. In some studies, higher doses of this compound were associated with an increased incidence of peripheral edema.
-
Diuretic Therapy: For persistent or symptomatic edema, the introduction or dose increase of a diuretic may be necessary. The choice of diuretic should be based on the subject's clinical status and comorbidities. In some trials, an increase in diuretic dosage was a common management approach.
-
Lifestyle Modifications: Advise subjects on lifestyle modifications that can help alleviate peripheral edema, such as leg elevation, regular gentle exercise, and adherence to a low-sodium diet.
-
Compression Garments: The use of graduated compression stockings can be beneficial in reducing lower extremity edema by promoting venous and lymphatic return.
-
Temporary Discontinuation: In cases of severe or refractory edema, temporary discontinuation of this compound may be required. Upon resolution or improvement of the edema, re-initiation at a lower dose can be considered.
4. Monitoring and Follow-up
-
Regular Monitoring: Closely monitor subjects who develop edema, including regular weight checks, assessment of edema severity, and monitoring of renal and liver function.
-
Adverse Event Reporting: Ensure all instances of peripheral edema are accurately documented and reported in accordance with the clinical trial protocol and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced peripheral edema?
A1: this compound is a selective endothelin A (ETA) receptor antagonist. By blocking the ETA receptor, this compound leads to vasodilation. This vasodilation, particularly in the pre-capillary arterioles, is thought to increase hydrostatic pressure in the capillaries, leading to a net movement of fluid into the interstitial space and resulting in peripheral edema.
Q2: What is the reported incidence of peripheral edema in this compound clinical trials?
A2: The incidence of peripheral edema varies depending on the patient population and the dose of this compound being studied. For a detailed breakdown, please refer to the data table below.
Q3: Is this compound-induced peripheral edema reversible?
A3: Yes, in clinical trials, this compound-induced peripheral edema has been reported to be reversible upon dose reduction or discontinuation of the drug.
Q4: When should a researcher consider discontinuing this compound due to peripheral edema?
A4: Discontinuation of this compound should be considered in cases of severe (e.g., Grade 3 or 4) edema, edema that is unresponsive to management strategies such as dose reduction and diuretic therapy, or if the edema is associated with signs of heart failure. The decision should always be made in accordance with the trial protocol and after a thorough risk-benefit assessment for the individual subject.
Q5: Are there any patient populations at higher risk for developing this compound-induced peripheral edema?
A5: While not definitively established for this compound, risk factors for drug-induced edema in general can include advanced age, female sex, obesity, and pre-existing conditions such as diabetes and hypertension.
Quantitative Data Summary
Table 1: Incidence of Peripheral Edema in this compound Clinical Trials
| Clinical Trial/Study Population | This compound Dose | Incidence of Peripheral Edema (this compound Group) | Incidence of Peripheral Edema (Placebo Group) | Reference |
| IgA Nephropathy (ALIGN Trial) | 0.75 mg/day | 11.2% | 8.2% | |
| Diabetic Nephropathy | 0.75 mg/day | Not significantly different from placebo | - | |
| Diabetic Nephropathy | 1.25 mg/day | Not significantly different from placebo | - | |
| Diabetic Nephropathy | 0.25 mg/day | 14% | 9% | |
| Diabetic Nephropathy | 0.75 mg/day | 18% | 9% | |
| Diabetic Nephropathy | 1.75 mg/day | 46% | 9% | |
| Advanced Adenocarcinoma | 10-75 mg/day | Common adverse event | N/A |
Experimental Protocols
Protocol 1: Standardized Assessment of Peripheral Edema
-
Objective: To standardize the assessment and grading of peripheral edema in clinical trial participants receiving this compound.
-
Procedure:
-
Perform the assessment at each study visit.
-
Have the subject in a comfortable seated or supine position.
-
Visually inspect the lower extremities (ankles and pretibial area) for swelling.
-
Apply firm and steady pressure with the thumb over the medial malleolus and the shin for at least 5 seconds.
-
Remove the thumb and observe for the presence of an indentation (pitting).
-
Grade the severity of the edema based on the depth of the pit and the time it takes to disappear, using a standardized scale (e.g., 1+ to 4+).
-
Measure the circumference of both ankles and calves at a predefined anatomical landmark.
-
Record the subject's body weight.
-
Document all findings in the subject's case report form.
-
Protocol 2: Fluid Status Assessment
-
Objective: To comprehensively assess the fluid status of a trial participant presenting with edema.
-
Procedure:
-
Clinical Examination:
-
Measure lying and standing blood pressure.
-
Assess skin turgor.
-
Check for jugular venous distension.
-
Auscultate the lungs for crackles, which may indicate pulmonary edema.
-
-
Laboratory Tests:
-
Obtain blood samples for a complete blood count (to check for hemodilution), serum electrolytes, creatinine (to assess renal function), and liver function tests.
-
-
Imaging (if clinically indicated):
-
A chest X-ray can help identify pulmonary congestion.
-
Point-of-care lung ultrasound can be used to detect extravascular lung water.
-
An echocardiogram may be warranted to rule out cardiac dysfunction.
-
-
Visualizations
Caption: this compound's mechanism of action on the endothelin A receptor pathway.
Caption: Troubleshooting workflow for this compound-induced peripheral edema.
References
- 1. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Etiology of Drug-Induced Edema: A Review of Dihydropyridine, Thiazolidinedione, and Other Medications Causing Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Managing Medication-Induced Edema | The Norton School Blog [nortonschool.com]
Atrasentan Hemodynamic Effects: A Technical Support Center
For researchers and drug development professionals utilizing Atrasentan, understanding and controlling its hemodynamic effects is critical for accurate experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary hemodynamic effects of this compound?
This compound is a selective endothelin-A (ETA) receptor antagonist.[1][2] By blocking the ETA receptor, it inhibits the potent vasoconstrictor effects of endothelin-1 (ET-1).[2] This leads to vasodilation, which can cause a decrease in blood pressure.[3][4] Additionally, this compound can cause fluid retention and peripheral edema, likely due to its effects on renal sodium and water handling. A hemodilution effect, observed as a reversible decrease in hemoglobin and hematocrit, has also been reported.
Q2: How can I control for the blood pressure-lowering effects of this compound in my animal model?
Controlling for this compound's hypotensive effects is crucial to distinguish its direct pharmacological actions from secondary effects of reduced blood pressure. Here are several strategies:
-
Dose-Response Studies: Conduct a pilot study to determine the dose of this compound that achieves the desired ETA receptor blockade without causing significant changes in blood pressure in your specific animal model.
-
Use of Concomitant Vasopressors: In acute experiments, a continuous infusion of a vasopressor agent (e.g., angiotensin II or norepinephrine) can be used to maintain a stable blood pressure. This requires careful and continuous monitoring of arterial blood pressure.
-
Comparison with other Antihypertensive Agents: Include a control group treated with an antihypertensive agent that has a different mechanism of action (e.g., an ACE inhibitor or a calcium channel blocker) to a similar blood pressure level as the this compound-treated group. This can help differentiate effects specific to ETA receptor blockade from those of general blood pressure reduction.
-
Telemetric Blood Pressure Monitoring: For chronic studies, use telemetry to continuously monitor blood pressure and heart rate. This allows for a more accurate assessment of the hemodynamic effects of this compound over time and can help in adjusting the dose to maintain the desired blood pressure range.
Q3: What are the best practices for monitoring and managing this compound-induced fluid retention in preclinical studies?
Fluid retention is a known class effect of endothelin receptor antagonists. Monitoring and managing this effect is important for animal welfare and data interpretation.
-
Regular Body Weight Measurement: Monitor the body weight of the animals daily. A sudden increase in body weight can be an early indicator of fluid retention.
-
Clinical Observation: Regularly check for signs of peripheral edema, such as swelling in the paws and limbs.
-
Hematocrit and Hemoglobin Monitoring: A decrease in hematocrit and hemoglobin can indicate hemodilution due to fluid retention.
-
Diuretic Co-administration: In some experimental settings, co-administration of a diuretic may be considered to counteract fluid retention. However, this can introduce confounding variables and should be carefully justified and controlled for. The SONAR trial, a major clinical study on this compound, included optimization of diuretic doses during the run-in period.
Q4: Can I use this compound in combination with other vasoactive drugs in my experiments?
Yes, this compound is often studied in combination with other drugs, particularly renin-angiotensin system (RAS) inhibitors like ACE inhibitors or angiotensin II receptor blockers (ARBs). Clinical trials have shown that this compound can provide additional benefits when added to a stable background therapy of RAS inhibitors. When using such combinations, it is essential to:
-
Establish a Stable Baseline: Ensure that the animals are on a stable dose of the background therapy before introducing this compound.
-
Include Appropriate Control Groups: Have a control group receiving the background therapy alone to isolate the specific effects of this compound.
-
Monitor Hemodynamics Closely: The combination of this compound with other vasodilators can lead to a more pronounced hypotensive effect.
Troubleshooting Guides
Issue: Unexpectedly large drop in blood pressure after this compound administration.
-
Possible Cause: The dose of this compound may be too high for the specific animal model or experimental conditions.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check the calculation of the this compound dose.
-
Reduce the Dose: Lower the dose of this compound in subsequent experiments.
-
Slower Administration: For intravenous administration, infuse the drug more slowly to avoid a rapid drop in blood pressure.
-
Consider the Vehicle: Ensure the vehicle used to dissolve this compound does not have any hemodynamic effects.
-
Issue: Significant inter-animal variability in the hemodynamic response to this compound.
-
Possible Cause: Differences in baseline physiological state, genetic background, or metabolism of the animals.
-
Troubleshooting Steps:
-
Acclimatize Animals: Ensure all animals are properly acclimatized to the experimental environment to minimize stress-induced hemodynamic fluctuations.
-
Use a Homogeneous Animal Population: Use animals of the same age, sex, and genetic strain.
-
Increase Sample Size: A larger sample size can help to account for biological variability.
-
Baseline Hemodynamic Assessment: Record baseline blood pressure and heart rate for each animal before drug administration to allow for normalization of the data.
-
Issue: Difficulty in distinguishing the direct renal effects of this compound from those secondary to systemic hemodynamic changes.
-
Possible Cause: this compound's effects on renal blood flow and glomerular filtration rate can be influenced by changes in systemic blood pressure.
-
Troubleshooting Steps:
-
Direct Renal Artery Infusion: In anesthetized animal models, this compound can be infused directly into the renal artery at a low concentration to minimize systemic hemodynamic effects.
-
In Vitro Perfused Kidney Models: Utilize isolated, perfused kidney preparations to study the direct effects of this compound on renal hemodynamics and function independent of systemic influences.
-
Measure Renal Blood Flow: Use techniques like laser Doppler flowmetry or transit-time flow probes to directly measure renal blood flow in response to this compound.
-
Data Summary Tables
Table 1: Hemodynamic Effects of this compound in Preclinical Models
| Animal Model | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Reference |
| Dahl Salt-Sensitive Rats | 10 mg/kg/day | Drinking Water | Significant decrease | |
| Dahl Salt-Sensitive Rats | 5 mg/kg/day | Drinking Water | No significant change | |
| Uremic Rats | Not specified | Not specified | No effect on the increase in systolic blood pressure | |
| Type 2 Diabetic Mice | Not specified | Not specified | No impact on systolic or diastolic BP when used as monotherapy |
Table 2: Clinical Effects of this compound on Blood Pressure
| Study Population | This compound Dose | Duration | Effect on Blood Pressure | Reference |
| Patients with Cardiovascular Risk and Early Atherosclerosis | 10 mg/day | 6 months | Significant reduction in systolic, diastolic, and mean aortic blood pressure | |
| Patients with Type 2 Diabetic Nephropathy | 0.75 mg/day & 1.25 mg/day | 12 weeks | Significant decrease in 24-hour systolic and diastolic BP | |
| Patients with Type 2 Diabetic Nephropathy | 0.75 mg/day | Not specified | No significant change in office BP measurements |
Visualized Experimental Protocols and Pathways
Diagram 1: this compound Signaling Pathway
Caption: this compound blocks the binding of ET-1 to the ETA receptor, inhibiting vasoconstriction.
Diagram 2: Experimental Workflow for Assessing Hemodynamic Effects
Caption: Workflow for assessing the hemodynamic effects of this compound in preclinical models.
Diagram 3: Decision Tree for Troubleshooting Hypotension
Caption: A decision tree for troubleshooting unexpected hypotension during this compound experiments.
References
Validation & Comparative
Comparing Atrasentan to other endothelin receptor antagonists
A Comparative Guide to Atrasentan and Other Endothelin Receptor Antagonists
Introduction: The Endothelin System
The endothelin (ET) system is a critical regulator of vascular homeostasis. The primary effector, endothelin-1 (ET-1), is a potent 21-amino acid vasoconstrictor peptide produced predominantly by vascular endothelial cells.[1][2] ET-1 exerts its effects by binding to two distinct G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.[3][4]
-
ETA Receptors: Located primarily on vascular smooth muscle cells, their activation by ET-1 leads to profound vasoconstriction and cell proliferation.[4]
-
ETB Receptors: These receptors have a dual role. When located on vascular smooth muscle cells, they also mediate vasoconstriction. However, ETB receptors on endothelial cells stimulate the release of vasodilators like nitric oxide (NO) and prostacyclin, and are crucial for clearing circulating ET-1.
In pathological states such as chronic kidney disease (CKD), pulmonary arterial hypertension (PAH), and certain cancers, the ET system is often upregulated. This implicates ET-1 as a key mediator of disease progression through its vasoconstrictive, proliferative, and pro-fibrotic actions, making the endothelin system a prime therapeutic target.
Mechanism of Action of Endothelin Receptor Antagonists (ERAs)
Endothelin Receptor Antagonists (ERAs) are a class of drugs that competitively block the binding of ET-1 to its receptors, thereby mitigating its harmful downstream effects. These antagonists can be broadly classified based on their receptor selectivity.
-
Selective ETA Antagonists: These agents, such as this compound, Ambrisentan, and Zibotentan, preferentially block the ETA receptor. The therapeutic rationale is to inhibit the detrimental vasoconstrictive and proliferative effects of ET-1 while preserving the beneficial functions of the endothelial ETB receptor, such as vasodilation and ET-1 clearance.
-
Dual ETA/ETB Antagonists: These agents, including Bosentan and Macitentan, block both receptor subtypes. This approach is based on the premise that ETB receptors on smooth muscle cells also contribute to vasoconstriction and that blocking both receptors may provide a more comprehensive inhibition of the endothelin system in certain disease states.
The following diagram illustrates the endothelin signaling pathway and the points of intervention for selective and dual ERAs.
Caption: Endothelin-1 signaling pathway and mechanism of ERAs.
Comparative Analysis of Endothelin Receptor Antagonists
The therapeutic efficacy and safety profile of an ERA are largely dictated by its receptor binding affinity, selectivity, and pharmacokinetic properties. This compound has emerged as a highly selective ETA antagonist with a distinct clinical profile.
Receptor Binding Affinity and Selectivity
The affinity of an antagonist for its target is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. Selectivity is the ratio of binding affinities for the ETB versus the ETA receptor; a higher ratio signifies greater selectivity for the ETA receptor.
| Antagonist | Type | ETA Ki / IC50 (nM) | ETB Ki / IC50 (nM) | Selectivity Ratio (ETB/ETA) |
| This compound | Selective ETA | 0.034 | 63.3 | ~1860 |
| Ambrisentan | Selective ETA | ~1 | ~195 | ~200 |
| Zibotentan | Selective ETA | 13 (IC50) | No effect | Very High |
| Macitentan | Dual ETA/ETB | - | - | ~50 |
| Bosentan | Dual ETA/ETB | 80 (Ki) | - | ~20 |
Data compiled from various sources and assays; direct comparison should be made with caution.
This compound demonstrates exceptionally high selectivity for the ETA receptor, with a selectivity ratio orders of magnitude greater than other ERAs. This high selectivity is hypothesized to reduce side effects associated with ETB blockade, such as interference with ET-1 clearance.
Clinical Efficacy and Approved Indications
While many ERAs were initially developed and approved for PAH, this compound has been specifically advanced for proteinuric kidney diseases.
| Antagonist | Primary Indication(s) | Key Clinical Findings |
| This compound | IgA Nephropathy (IgAN) | Granted accelerated FDA approval to reduce proteinuria in adults with primary IgAN at risk of rapid disease progression. Showed significant reductions in albuminuria in patients with diabetic kidney disease. |
| Ambrisentan | Pulmonary Arterial Hypertension (PAH) | Improves exercise ability and delays clinical worsening in patients with PAH. |
| Zibotentan | Investigational (Oncology, CKD) | Investigated for castration-resistant prostate cancer but failed to show significant benefit. More recently studied in combination with dapagliflozin for CKD. |
| Macitentan | Pulmonary Arterial Hypertension (PAH) | First ERA to demonstrate a significant reduction in the risk of morbidity and mortality events in a long-term PAH trial. |
| Bosentan | Pulmonary Arterial Hypertension (PAH) | The first orally active ERA approved for PAH; improves exercise capacity and hemodynamics. |
Adverse Effect Profile
A common class effect of ERAs is fluid retention (edema), which can be dose-limiting. Other notable adverse effects include anemia and potential for liver enzyme elevation.
-
Fluid Retention/Edema: This side effect is thought to be mediated by ETA receptor blockade leading to vasodilation. Studies with Zibotentan suggest that combining an ERA with a diuretic-effect drug like an SGLT2 inhibitor can mitigate this risk.
-
Anemia: A reduction in hemoglobin is a known effect of ERAs.
-
Hepatotoxicity: Elevation of liver transaminases has been a concern, particularly with Bosentan, requiring regular monitoring.
The high selectivity of this compound may offer a favorable safety profile, particularly concerning effects potentially linked to ETB blockade, though class-related effects like fluid retention still require careful management.
Experimental Protocols for ERA Evaluation
The preclinical and clinical evaluation of ERAs involves a standardized set of experiments to determine potency, selectivity, and in vivo efficacy.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) and selectivity of a compound for ETA and ETB receptors.
Objective: To quantify the affinity of this compound and other ERAs for human ETA and ETB receptors.
Methodology:
-
Receptor Preparation: Membrane homogenates are prepared from cell lines stably expressing high levels of either the human ETA or ETB receptor (e.g., Chinese Hamster Ovary (CHO) cells). Protein concentration is determined using a standard method (e.g., BCA assay).
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]ET-1) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at a controlled temperature).
-
Separation: Receptor-bound radioligand is separated from the free radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters). The filters trap the membranes while the unbound ligand passes through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the antagonist. The IC50 value (concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: In Vivo Model of Proteinuria
This experiment evaluates the efficacy of an ERA in reducing urinary protein excretion in a relevant animal model of kidney disease.
Objective: To assess the ability of this compound to reduce albuminuria in a mouse model of ischemic kidney injury.
Methodology:
-
Animal Model: Ischemic acute kidney injury (AKI) is induced in mice (e.g., CD-1 strain) via unilateral renal artery clamping for a defined period (e.g., 30 minutes) to initiate progression towards chronic kidney disease (CKD).
-
Drug Administration: Animals are randomized into treatment groups. This compound (e.g., 5-10 mg/kg/day) or vehicle is administered, typically via oral gavage, starting either before or immediately after the ischemic insult and continuing for the study duration (e.g., 2-4 weeks).
-
Sample Collection: Urine is collected from animals at baseline and at specified time points post-injury using metabolic cages. Blood samples may also be collected.
-
Primary Endpoint Measurement: The primary outcome is the change in albuminuria. This is quantified by measuring the urinary albumin-to-creatinine ratio (UACR) to account for variations in urine concentration.
-
Secondary Endpoints: At the end of the study, kidneys are harvested for histological analysis to assess tubulointerstitial fibrosis, glomerulosclerosis, and inflammation. Renal function can also be assessed via serum creatinine or GFR measurements.
-
Data Analysis: Changes in UACR between the this compound-treated group and the vehicle control group are compared using appropriate statistical tests (e.g., ANOVA).
The following diagram illustrates a typical preclinical workflow for evaluating a novel ERA.
Caption: Preclinical evaluation workflow for an endothelin receptor antagonist.
Conclusion
This compound distinguishes itself from other endothelin receptor antagonists through its exceptionally high selectivity for the ETA receptor. While dual ERAs like Bosentan and Macitentan and other selective ERAs like Ambrisentan have proven valuable in treating pulmonary arterial hypertension, this compound's development has been specifically targeted towards proteinuric kidney diseases, culminating in its recent accelerated approval for IgA nephropathy. This focused indication, supported by preclinical and clinical data demonstrating significant reductions in albuminuria, positions this compound as a novel and important therapeutic option for patients with CKD. The ongoing research and clinical application of this compound will further clarify the benefits of highly selective ETA blockade in mitigating renal disease progression.
References
Atrasentan's Efficacy in Proteinuria Reduction: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proteinuria-reducing effects of Atrasentan, a selective endothelin A (ETA) receptor antagonist. Through a detailed examination of key clinical trials and a comparison with alternative therapies, this document serves as a valuable resource for understanding the therapeutic potential of this compound in the management of proteinuric kidney diseases.
Mechanism of Action: Targeting the Endothelin System
This compound exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor.[1][2] The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), is implicated in the pathophysiology of kidney diseases.[1][3] Upregulation of ET-1 contributes to podocyte injury, proteinuria, inflammation, and fibrosis.[2] By antagonizing the ETA receptor, this compound mitigates these detrimental effects, leading to a reduction in proteinuria and potentially slowing the progression of kidney damage.
The signaling pathway below illustrates the mechanism of action of this compound.
Key Clinical Trials: Evidence for Proteinuria Reduction
The efficacy of this compound in reducing proteinuria has been evaluated in several key clinical trials, most notably the SONAR trial in patients with diabetic kidney disease and the ALIGN trial in patients with IgA nephropathy.
The SONAR Trial (Study of Diabetic Nephropathy with this compound)
The SONAR trial was a randomized, double-blind, placebo-controlled study designed to assess the long-term renal outcomes of this compound in patients with type 2 diabetes and chronic kidney disease.
Experimental Workflow of the SONAR Trial:
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled, enrichment design |
| Patient Population | Adults with type 2 diabetes, eGFR 25-75 mL/min/1.73 m², and UACR 300-5000 mg/g, on a maximum tolerated dose of a RAS inhibitor |
| Intervention | This compound 0.75 mg once daily vs. placebo |
| Primary Endpoint | Composite of doubling of serum creatinine or end-stage renal disease |
| Key Findings | This compound significantly reduced the risk of the primary composite renal outcome by 35% compared to placebo in the responder group. During the enrichment period, responders had a mean UACR reduction of 48.8%. |
The ALIGN Trial
The ALIGN trial is a Phase III, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in patients with IgA nephropathy (IgAN) at risk of progressive kidney function loss.
Experimental Workflow of the ALIGN Trial:
| Parameter | Details |
| Study Design | Phase III, randomized, double-blind, placebo-controlled |
| Patient Population | Patients with biopsy-proven IgAN, total protein excretion ≥1 g/day , and eGFR ≥30 mL/min/1.73 m², on a maximally tolerated stable dose of a RAS inhibitor |
| Intervention | This compound 0.75 mg once daily vs. placebo, in addition to supportive care |
| Primary Endpoint | Change in urine protein-to-creatinine ratio (UPCR) from baseline to week 36 |
| Key Findings | At the 36-week interim analysis, this compound demonstrated a statistically significant 36.1% reduction in proteinuria compared to placebo. |
Comparative Landscape: this compound vs. Alternative Therapies
While direct head-to-head clinical trial data is limited, this section provides a comparative overview of this compound against other prominent proteinuria-reducing agents based on available clinical evidence.
| Therapeutic Agent | Mechanism of Action | Reported Proteinuria Reduction | Key Clinical Trial(s) | Patient Population |
| This compound | Selective Endothelin A (ETA) Receptor Antagonist | ~36% vs. placebo (in IgAN) | ALIGN, SONAR | IgA Nephropathy, Diabetic Kidney Disease |
| Sparsentan | Dual Endothelin and Angiotensin Receptor Antagonist | ~50% vs. irbesartan (in IgAN) | PROTECT | IgA Nephropathy, FSGS |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | Sodium-Glucose Cotransporter-2 Inhibitors | ~23-27% reduction from baseline (in IgAN) | DAPA-CKD | Chronic Kidney Disease (including IgAN), Diabetic Kidney Disease |
| ACE Inhibitors/ARBs | Renin-Angiotensin System (RAS) Inhibitors | Standard of care, provides baseline proteinuria reduction | Numerous | Various proteinuric kidney diseases |
Logical Relationship of Treatment Options:
Conclusion
This compound has demonstrated a statistically significant and clinically meaningful reduction in proteinuria in patients with both diabetic kidney disease and IgA nephropathy. Its targeted mechanism of action offers a valuable therapeutic option, particularly for patients with persistent proteinuria despite standard-of-care treatment with RAS inhibitors. While direct comparative data with other novel therapies like Sparsentan and SGLT2 inhibitors are still emerging, the existing evidence from robust clinical trials like SONAR and ALIGN solidifies this compound's position as a promising agent in the armamentarium against proteinuric kidney diseases. Further research, including head-to-head trials and long-term outcome studies, will continue to refine its role in the evolving landscape of nephrology therapeutics.
References
- 1. SONAR: Study Of Diabetic Nephropathy with this compound » Diabetes Institute » College of Medicine » University of Florida [diabetes.ufl.edu]
- 2. SGLT2 inhibitors and this compound- New options to slow CKD progression in Diabetes [speciality.medicaldialogues.in]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Atrasentan vs. Placebo in Diabetic Kidney Disease: A Comparative Guide
An objective analysis of the clinical trial data for researchers and drug development professionals.
Atrasentan, a selective endothelin A (ETA) receptor antagonist, has been investigated as a therapeutic agent to mitigate the progression of diabetic kidney disease (DKD). Clinical trials have compared its efficacy and safety against placebo, providing valuable insights for the scientific community. This guide offers a comprehensive comparison based on available experimental data, with a focus on quantitative outcomes, experimental protocols, and relevant biological pathways.
Quantitative Data Summary
The primary evidence for the efficacy and safety of this compound in DKD comes from the Study of Diabetic Nephropathy with this compound (SONAR) trial.[1] The key quantitative findings from this and other relevant studies are summarized below.
Efficacy Outcomes
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | P-value | Citation |
| Primary Composite Renal Endpoint | 6.0% (79/1325) | 7.9% (105/1323) | 0.65 (0.49–0.88) | 0.0047 | [2] |
| Components of Primary Endpoint | |||||
| Doubling of serum creatinine | - | - | 0.74 (0.57 to 0.95) | - | [1] |
| End-stage renal disease (ESRD) | - | - | 0.70 (0.55 to 0.88) | - | [1] |
| Reduction in Albuminuria (UACR) | |||||
| SONAR (responders) | -48.8% | - | - | - | [3] |
| Phase 2 (0.75 mg) | -36.2% | +2% | - | - | |
| Phase 2 (1.25 mg) | -43.9% | +2% | - | - | |
| Annual Change in eGFR | -3.0 ml/min/1.73 m² | -3.6 ml/min/1.73 m² | - | <0.001 |
Primary Composite Renal Endpoint included doubling of serum creatinine, end-stage renal disease, or renal death. UACR: Urine Albumin-to-Creatinine Ratio eGFR: estimated Glomerular Filtration Rate
Safety Outcomes
| Adverse Event | This compound | Placebo | Hazard Ratio (95% CI) | P-value | Citation |
| Hospitalization for Heart Failure | 3.5% (47/1325) | 2.6% (34/1323) | 1.33 (0.85–2.07) | 0.208 | |
| Fluid Retention | More frequent | Less frequent | - | - | |
| Anemia | More frequent | Less frequent | - | - | |
| Peripheral Edema | Common | - | - | - | |
| Decreased Sperm Count | Observed | - | - | - |
Experimental Protocols
The methodologies employed in the clinical trials are crucial for interpreting the results. The SONAR trial utilized a unique enrichment design.
SONAR Trial Protocol
Study Design: The SONAR trial was a randomized, double-blind, placebo-controlled, multicenter study. It incorporated an enrichment period to identify patients who were most likely to benefit from this compound and least likely to experience adverse effects.
Patient Population: The trial enrolled adults aged 18-85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min per 1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g. All patients were receiving the maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor.
Enrichment Period: All eligible participants received open-label this compound (0.75 mg daily) for six weeks. Patients who demonstrated a UACR reduction of at least 30% without significant fluid retention were classified as "responders" and were then randomized to the double-blind treatment period.
Randomization and Treatment: Responders were randomly assigned to receive either this compound (0.75 mg daily) or a placebo.
Primary Endpoint: The primary outcome was a composite of doubling of serum creatinine, end-stage renal disease (ESRD), or renal death.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks the Endothelin A receptor, inhibiting downstream signaling.
SONAR Trial Experimental Workflow
Caption: Workflow of the SONAR trial, including the enrichment and randomization phases.
Conclusion
This compound has demonstrated a statistically significant reduction in the primary composite renal outcome and a notable decrease in albuminuria in patients with diabetic kidney disease. However, these benefits are accompanied by an increased risk of fluid retention and heart failure, which necessitates careful patient selection. The enrichment design of the SONAR trial was a key strategy to identify a patient population with a favorable benefit-risk profile. Future research may explore the role of this compound in combination with other renoprotective agents.
References
- 1. The Effect of this compound on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Baseline characteristics and enrichment results from the SONAR trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of Atrasentan and other IgAN treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Atrasentan with other prominent treatments for IgA Nephropathy (IgAN), supported by data from key clinical trials. The information is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.
Overview of this compound
This compound is an oral, selective endothelin A (ETA) receptor antagonist.[1] The endothelin system, particularly the ETA receptor, is implicated in the pathogenesis of IgAN, contributing to proteinuria, glomerulosclerosis, and interstitial fibrosis. By selectively blocking the ETA receptor, this compound aims to mitigate these effects.[1]
Comparative Efficacy of IgAN Treatments
The following tables summarize the quantitative efficacy and baseline characteristics from major clinical trials of this compound and other key IgAN therapies.
Table 1: Baseline Characteristics of Patient Populations in Key IgAN Clinical Trials
| Characteristic | ALIGN (this compound) | DAPA-CKD (Dapagliflozin) | PROTECT (Sparsentan) | NefIgArd (Budesonide) | TESTING (Corticosteroids) |
| Mean Age (years) | 45.7 | 51.2 | 46 | 45 | 38 |
| Sex (% Male) | Not Specified | 66.9% | Not Specified | 66% | 61% |
| Mean eGFR (mL/min/1.73m²) | 58.28 | 43.8 | Not Specified | 57.5 | 62.7 |
| Median UPCR (g/g) | 1.44 | 0.9 | 1.8 ( g/day ) | Not Specified | 2.54 ( g/day ) |
| Background Therapy | Maximally tolerated RAS inhibitor | Standard of care, including RAS inhibitors | Maximally tolerated RAS inhibitor | Optimized RAS blockade | Maximally tolerated RAS inhibitor |
Note: Data is specific to the IgAN subgroups where available. UPCR = Urine Protein-to-Creatinine Ratio. eGFR = estimated Glomerular Filtration Rate. RAS = Renin-Angiotensin System.
Table 2: Comparative Efficacy on Proteinuria Reduction
| Treatment | Trial | Duration | Mean Percent Reduction in Proteinuria vs. Comparator | Comparator |
| This compound | ALIGN | 36 Weeks | 36.1% | Placebo |
| Dapagliflozin | DAPA-CKD (IgAN Subgroup) | Median 2.1 years | 26% (in UACR) | Placebo |
| Sparsentan | PROTECT | 36 Weeks | 34.7% (relative to irbesartan) | Irbesartan |
| Targeted-Release Budesonide | NefIgArd (Part A) | 9 Months | 27% | Placebo |
| Methylprednisolone | TESTING (Full Dose) | Not Specified | Significant reduction vs. placebo | Placebo |
Note: Reductions are based on UPCR unless otherwise specified. UACR = Urine Albumin-to-Creatinine Ratio.
Table 3: Comparative Efficacy on eGFR Decline
| Treatment | Trial | Duration | Outcome in eGFR vs. Comparator | Comparator |
| This compound | ALIGN | 136 Weeks | Final analysis pending (expected 2026) | Placebo |
| Dapagliflozin | DAPA-CKD (IgAN Subgroup) | Median 2.1 years | Slower rate of eGFR decline (-3.5 vs -4.7 mL/min/1.73m²/year) | Placebo |
| Sparsentan | PROTECT | 2 Years | Slower rate of eGFR decline | Irbesartan |
| Targeted-Release Budesonide | NefIgArd | 2 Years | Statistically significant treatment benefit in time-weighted average of eGFR (difference of 5.05 mL/min/1.73m²) | Placebo |
| Methylprednisolone | TESTING | Mean 4.2 years | Lower risk of ≥40% eGFR decline, kidney failure, or death from kidney disease | Placebo |
Experimental Protocols of Key Clinical Trials
This compound: The ALIGN Study
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[2]
-
Participants: Patients with biopsy-proven IgAN, proteinuria ≥1 g/day despite optimized RAS inhibitor treatment, and eGFR ≥30 mL/min/1.73 m².[2]
-
Intervention: this compound (0.75 mg) or placebo administered orally once daily, in addition to supportive care with a maximally tolerated and stable dose of a RAS inhibitor.[2]
-
Primary Endpoint: Change in proteinuria as measured by 24-hour Urine Protein-to-Creatinine Ratio (UPCR) from baseline to 36 weeks.
-
Secondary Endpoints: Change in eGFR from baseline to 136 weeks.
SGLT2 Inhibitors: The DAPA-CKD Trial (IgAN Subgroup)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with CKD (eGFR 25-75 mL/min/1.73 m²) and albuminuria (urinary albumin-to-creatinine ratio [UACR] 200-5000 mg/g), with or without type 2 diabetes. The IgAN cohort consisted of 270 patients.
-
Intervention: Dapagliflozin (10 mg) or placebo once daily, in addition to standard of care, including an ACE inhibitor or an ARB.
-
Primary Endpoint: A composite of a sustained decline in eGFR of at least 50%, end-stage kidney disease (ESKD), or death from renal or cardiovascular causes.
Sparsentan: The PROTECT Study
-
Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled trial.
-
Participants: Adults with biopsy-proven IgAN, proteinuria ≥1.0 g/day , and eGFR ≥30 mL/min/1.73 m² despite at least 12 weeks of maximized stable RAS inhibitor therapy.
-
Intervention: Sparsentan (target dose 400 mg once daily) or irbesartan (active control, target dose 300 mg once daily).
-
Primary Endpoint: Change in UPCR from baseline to week 36.
Targeted-Release Budesonide: The NefIgArd Trial
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial with two parts (A and B).
-
Participants: Adult patients with primary IgAN, eGFR 35–90 mL/min per 1·73 m², and persistent proteinuria (UPCR ≥0·8 g/g or proteinuria ≥1 g/24 h) despite optimized RAS blockade.
-
Intervention: Oral targeted-release formulation of budesonide (16 mg/day) or placebo for 9 months.
-
Primary Endpoint: Part A: Change in UPCR at 9 months. Part B (confirmatory): Time-weighted average of eGFR over 2 years.
Corticosteroids: The TESTING Study
-
Study Design: An investigator-initiated, multicenter, double-blind, placebo-controlled, randomized trial.
-
Participants: Individuals with kidney biopsy-confirmed IgAN, proteinuria ≥1 g/day , and an eGFR of 20–120 mL/min/1.73 m², following at least 3 months of standard of care including maximum tolerated RAS blockade.
-
Intervention: Oral methylprednisolone (initially 0.6–0.8 mg/kg/day, later amended to a reduced dose of 0.4 mg/kg/day due to safety concerns) or matching placebo for 2 months, with subsequent tapering.
-
Primary Endpoint: A composite of a 40% decline in eGFR, kidney failure, or death due to kidney disease.
Signaling Pathways and Experimental Workflows
This compound and Sparsentan Signaling Pathway
Caption: this compound selectively blocks the ETA receptor, while Sparsentan dually antagonizes both ETA and AT1 receptors.
SGLT2 Inhibitor Mechanism in the Nephron
Caption: SGLT2 inhibitors increase sodium delivery to the macula densa, leading to afferent arteriole vasoconstriction.
Targeted-Release Budesonide Mechanism
Caption: Targeted-release budesonide acts locally in the gut to reduce the production of pathogenic Gd-IgA1.
Generalized Clinical Trial Workflow for IgAN
Caption: A generalized workflow for recent IgAN clinical trials, from screening to final analysis.
References
Atrasentan in Nephropathy: A Comparative Analysis of Clinical Trial Data and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Atrasentan with other prominent nephropathy drugs. It synthesizes data from key clinical trials, outlines experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive overview of the current therapeutic landscape.
This compound, a selective endothelin A (ETA) receptor antagonist, has emerged as a promising therapeutic agent for various forms of nephropathy, demonstrating significant reductions in proteinuria. This guide delves into the head-to-head and placebo-controlled studies of this compound, comparing its efficacy and safety profile with established treatments such as angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and sodium-glucose cotransporter-2 (SGLT2) inhibitors.
Performance Data from Key this compound Clinical Trials
The efficacy and safety of this compound have been primarily evaluated in two pivotal phase 3 clinical trials: the ALIGN study in patients with IgA nephropathy (IgAN) and the SONAR trial in patients with diabetic nephropathy. Additionally, the ongoing phase 2 ASSIST study is investigating the combination of this compound with an SGLT2 inhibitor.
ALIGN Study: this compound in IgA Nephropathy
The ALIGN study was a phase 3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with IgAN at risk of progressive loss of kidney function[1][2][3].
| Outcome | This compound (0.75 mg/day) + Supportive Care | Placebo + Supportive Care | p-value |
| Proteinuria Reduction at 36 Weeks | 36.1% reduction | - | <0.0001 |
Supportive care included a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.[4]
SONAR Trial: this compound in Diabetic Nephropathy
The SONAR trial was a phase 3, randomized, double-blind, placebo-controlled study assessing the effect of this compound on renal outcomes in patients with type 2 diabetes and nephropathy[5]. The trial utilized an enrichment design to select patients most likely to benefit from the treatment.
| Outcome | This compound (0.75 mg/day) | Placebo | Hazard Ratio (95% CI) | p-value |
| Primary Composite Renal Endpoint ¹ | 6.0% | 7.9% | 0.65 (0.49–0.88) | 0.0047 |
| Doubling of Serum Creatinine | - | - | 0.61 (0.43–0.87) | - |
| End-Stage Renal Disease (ESRD) | - | - | 0.73 (0.53–1.01) | - |
| Heart Failure Hospitalization | Higher Risk | - | 1.39 | - |
¹Composite of a sustained doubling of serum creatinine or end-stage renal disease.
Experimental Protocols
ALIGN Study Protocol
-
Study Design: Phase 3, randomized, multicenter, double-blind, placebo-controlled.
-
Participants: 340 patients with biopsy-proven IgAN, baseline total proteinuria ≥1 g/day , and receiving optimized RAS inhibitor treatment.
-
Intervention: Once-daily oral doses of this compound (0.75 mg) or placebo for approximately 2.5 years (132 weeks).
-
Primary Outcome: Change in proteinuria (measured by 24-hour urine protein to creatinine ratio [UPCR]) from baseline to 36 weeks.
-
Inclusion Criteria: Biopsy-proven IgA nephropathy, receiving a maximally tolerated and stable dose of a RAS inhibitor for at least 12 weeks, total urine protein ≥1 g/day , and an eGFR of at least 30 mL/min/1.73 m².
SONAR Trial Protocol
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial with an enrichment period.
-
Participants: Approximately 3,500 participants with type 2 diabetes, stage 2-4 chronic kidney disease (CKD), and macroalbuminuria, receiving a maximum tolerated dose of a RAS inhibitor.
-
Intervention: Following a 6-week open-label enrichment period with this compound (0.75 mg once daily), "responders" (≥30% UACR decrease) were randomized to continue this compound or switch to placebo.
-
Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage renal disease.
-
Inclusion Criteria: Ages 18-85 with diagnosed type 2 diabetes with nephropathy and treated with an ACEi or ARB for at least 3 months prior to screening.
ASSIST Study Protocol
-
Study Design: Phase 2, randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Approximately 52 adults with biopsy-proven IgAN and persistent proteinuria while on stable background SGLT2 inhibitor and RAS inhibitor therapy.
-
Intervention: Participants receive this compound (0.75 mg once daily) or placebo for one period, followed by a washout period, and then crossover to the other treatment.
-
Primary Objective: To evaluate the safety and efficacy of this compound versus placebo in adults with IgAN on a background of an SGLT2i.
-
Inclusion Criteria: Biopsy-proven IgAN, eGFR ≥ 30 mL/min/1.73 m², and receiving a maximally tolerated RAS inhibitor for at least 12 weeks. Patients must also be on a stable dose of an SGLT2i or undergo a run-in period with an SGLT2i.
Signaling Pathways in Nephropathy
The following diagrams illustrate the mechanisms of action for this compound and other key nephropathy drug classes.
Comparative Discussion
Direct head-to-head clinical trials comparing this compound with other active nephropathy treatments are currently limited. The existing data from placebo-controlled trials, where the placebo is added to the standard of care (primarily RAS inhibitors), provide a basis for indirect comparison.
-
This compound vs. Placebo (on RAS inhibitor background): The ALIGN and SONAR trials have demonstrated that this compound provides a significant additional reduction in proteinuria on top of standard RAS inhibition in both IgAN and diabetic nephropathy. This suggests that targeting the endothelin pathway offers a complementary mechanism of renoprotection.
-
This compound and SGLT2 Inhibitors: The ASSIST trial is designed to provide direct evidence on the safety and efficacy of combining this compound with an SGLT2 inhibitor. Preclinical data and smaller analyses suggest that the mechanisms of action of these two drug classes may be additive, potentially leading to greater renoprotection. SGLT2 inhibitors primarily act on glomerular hemodynamics by promoting afferent arteriole constriction, while this compound's effects are mediated through the blockade of endothelin-A receptors, which are involved in vasoconstriction, inflammation, and fibrosis.
-
This compound and ACE Inhibitors/ARBs: this compound has been studied as an add-on therapy to ACE inhibitors and ARBs. The rationale for this combination is that while ACE inhibitors and ARBs reduce intraglomerular pressure by dilating the efferent arteriole, they do not fully address the pathogenic role of endothelin-1. The significant proteinuria reduction seen in the ALIGN and SONAR trials supports the benefit of this dual-pathway approach.
Conclusion
This compound represents a novel therapeutic approach for the management of nephropathy, with robust clinical trial data supporting its efficacy in reducing proteinuria in patients with IgAN and diabetic nephropathy who are already on standard of care. While direct comparative data with other nephropathy drugs are still emerging, the distinct mechanism of action of this compound suggests its potential as both a monotherapy and a valuable component of combination therapy. The ongoing ASSIST trial will be crucial in defining the role of this compound in conjunction with SGLT2 inhibitors. For researchers and drug development professionals, the continued exploration of endothelin receptor antagonism, alone and in combination with other pathways, remains a promising avenue for improving outcomes in patients with chronic kidney disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. hcplive.com [hcplive.com]
- 3. Study Design and Baseline Characteristics of ALIGN, a Randomized Controlled Study of this compound in Patients With IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. Rationale and protocol of the Study Of diabetic Nephropathy with this compound (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Atrasentan's Anti-Fibrotic Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-fibrotic effects of Atrasentan, a selective endothelin-A (ETA) receptor antagonist, with other relevant therapeutic alternatives, supported by experimental in vivo data. The information is intended to assist researchers in evaluating this compound's potential as a therapeutic agent for fibrotic diseases, particularly in the context of diabetic nephropathy (DN) and IgA nephropathy (IgAN).
Mechanism of Action: Targeting the Endothelin-1 Pathway
This compound exerts its anti-fibrotic effects by selectively blocking the endothelin-A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).[1][2] ET-1 is a potent vasoconstrictor and pro-fibrotic peptide that, upon binding to the ETA receptor on various renal cells, triggers pathways leading to inflammation, cellular proliferation, and extracellular matrix (ECM) deposition—hallmarks of fibrosis.[2][3][4] By antagonizing the ETA receptor, this compound mitigates these pathological processes.
The signaling pathway initiated by ET-1 binding to the ETA receptor involves the activation of several downstream effectors implicated in fibrosis, including the mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways ultimately lead to increased expression of pro-fibrotic factors such as transforming growth factor-beta (TGF-β) and the deposition of ECM proteins like collagen and fibronectin.
References
- 1. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Role of Endothelin and Endothelin Antagonists in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of renin-angiotensin-aldosterone system and endothelin-1 in treatment of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan in Chronic Kidney Disease: A Comparative Guide to Efficacy Across Disease Stages
For researchers and drug development professionals navigating the landscape of chronic kidney disease (CKD) therapeutics, understanding the efficacy of novel agents in specific patient populations is paramount. Atrasentan, a selective endothelin-A receptor antagonist, has emerged as a promising therapy. This guide provides a detailed comparison of this compound's performance against established and contemporary treatments for CKD, with a focus on its efficacy across different disease stages, supported by experimental data.
Mechanism of Action: Targeting the Endothelin Pathway
This compound exerts its therapeutic effect by selectively blocking the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, is implicated in the pathophysiology of CKD, contributing to podocyte injury, proteinuria, inflammation, and fibrosis.[1][2][3] By inhibiting the ETA receptor, this compound mitigates these detrimental effects, offering a targeted approach to slowing CKD progression.[2]
References
Atrasentan in the Spotlight: A Comparative Analysis of Clinical Trial Outcomes
Atrasentan, a selective endothelin A (ETA) receptor antagonist, has emerged as a promising therapeutic agent for various proteinuric kidney diseases. This guide provides a comprehensive cross-study comparison of key clinical trials investigating the efficacy and safety of this compound, including the SONAR, ALIGN, ASSIST, and AFFINITY trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and to provide supporting experimental data.
Mechanism of Action: Targeting the Endothelin Pathway
This compound functions by selectively blocking the endothelin A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, plays a pivotal role in the pathophysiology of kidney disease.[2][3] In renal pathologies, increased ET-1 levels contribute to vasoconstriction, inflammation, fibrosis, and podocyte damage, ultimately leading to proteinuria and the progression of kidney disease.[1] By antagonizing the ETA receptor, this compound mitigates these detrimental effects of ET-1.
Below is a diagram illustrating the signaling pathway of Endothelin-1 in the kidney and the mechanism of action of this compound.
Caption: this compound blocks the ETA receptor, inhibiting ET-1 mediated renal injury.
Clinical Trial Comparison
This section provides a detailed comparison of the SONAR, ALIGN, ASSIST, and AFFINITY trials, focusing on their experimental protocols and key efficacy and safety data.
Experimental Protocols
A summary of the experimental protocols for the four major this compound clinical trials is presented below.
Caption: Overview of this compound clinical trial designs and primary endpoints.
| Trial | Phase | Design | Patient Population | Inclusion Criteria (Key) | Intervention | Primary Endpoint |
| SONAR | 3 | Randomized, Double-Blind, Placebo-Controlled | Adults with Type 2 Diabetes and Chronic Kidney Disease (CKD) | eGFR 25-75 mL/min/1.73m², UACR 300-5000 mg/g, on maximum tolerated RAS inhibitor | This compound 0.75 mg once daily vs. Placebo | Time to doubling of serum creatinine or end-stage renal disease (ESRD) |
| ALIGN | 3 | Randomized, Double-Blind, Placebo-Controlled | Adults with IgA Nephropathy (IgAN) | Biopsy-proven IgAN, total urine protein ≥1 g/day , eGFR ≥30 mL/min/1.73m², on maximum tolerated RAS inhibitor | This compound 0.75 mg once daily vs. Placebo | Change in urine protein-to-creatinine ratio (UPCR) from baseline to 36 weeks |
| ASSIST | 2 | Randomized, Double-Blind, Placebo-Controlled, Crossover | Adults with IgA Nephropathy (IgAN) | Biopsy-proven IgAN, eGFR ≥30 mL/min/1.73m², on stable SGLT2 inhibitor and maximum tolerated RAS inhibitor, total urine protein >0.5 g/day | This compound 0.75 mg once daily vs. Placebo | Change in UPCR from baseline to week 12 and week 24 |
| AFFINITY | 2 | Open-Label, Basket Study | Adults with proteinuric glomerular diseases (IgAN, FSGS, Alport syndrome, DKD) | Varies by cohort, generally includes proteinuria/albuminuria thresholds and stable background therapy | This compound 0.75 mg once daily | Change in proteinuria (UPCR) or albuminuria (UACR) from baseline to Week 12 |
Efficacy Data
The following table summarizes the key efficacy findings from the SONAR and ALIGN trials. Data from the ASSIST and AFFINITY trials are still emerging.
| Trial | Efficacy Endpoint | This compound Group | Placebo Group | Result |
| SONAR | Primary Composite Renal Endpoint (Doubling of Serum Creatinine or ESRD) | 6.0% (79/1325) | 7.9% (105/1323) | Hazard Ratio: 0.65 (95% CI 0.49–0.88); p=0.0047 |
| ALIGN | Mean Change in UPCR at 36 Weeks | -38.1% | -3.1% | 36.1% reduction vs. placebo (p<0.0001) |
Safety and Tolerability
A summary of the most frequently reported adverse events in the SONAR and ALIGN trials is provided below.
| Trial | Adverse Event | This compound Group | Placebo Group |
| SONAR | Fluid Retention | More frequent | Less frequent |
| Anemia | More frequent | Less frequent | |
| Hospitalization for Heart Failure | 3.5% (47/1325) | 2.6% (34/1323) | |
| ALIGN | Peripheral Edema | ~2% | Not specified |
| Anemia | ~2% | Not specified | |
| Liver Transaminase Elevation | ~2% | Not specified | |
| Serious Adverse Events | 5.9% | 6.5% |
Conclusion
Clinical trial data to date consistently demonstrate that this compound effectively reduces proteinuria in patients with both diabetic kidney disease and IgA nephropathy. The SONAR trial showed a significant reduction in the risk of major renal events in patients with type 2 diabetes and CKD. The ALIGN trial has shown a statistically significant and clinically meaningful reduction in proteinuria in patients with IgA nephropathy. The safety profile of this compound appears manageable, with fluid retention and anemia being the most notable adverse events. Ongoing and future studies, including the final analysis of the ALIGN trial and data from the ASSIST and AFFINITY trials, will further elucidate the long-term efficacy and safety of this compound across a broader range of proteinuric kidney diseases. These findings support the potential of this compound as a valuable addition to the therapeutic armamentarium for managing chronic kidney disease.
References
Atrasentan's Impact on eGFR Progression in Diabetic Kidney Disease: A Comparative Analysis
An Objective Comparison of Atrasentan's Performance Against the Standard of Care in Slowing Kidney Function Decline
For researchers and professionals in drug development, understanding the efficacy of novel therapeutic agents in chronic kidney disease is paramount. This guide provides a detailed comparison of this compound, a selective endothelin A receptor antagonist, and the standard of care in managing the progression of kidney disease, with a specific focus on the estimated glomerular filtration rate (eGFR). The data presented is primarily derived from the landmark Study of Diabetic Nephropathy with this compound (SONAR) , a multicenter, randomized, double-blind, placebo-controlled trial.[1][2][3]
Quantitative Data Summary: eGFR Decline
The primary measure of kidney function decline is the rate of change in eGFR over time. The SONAR trial provided robust data on this endpoint, demonstrating a statistically significant, albeit modest, slowing of eGFR decline with this compound treatment compared to placebo.
| Treatment Group | Mean Annual eGFR Decline (mL/min/1.73 m²) | Treatment Effect (Difference in Decline) | 95% Confidence Interval | P-value |
| This compound | -3.0 | -0.6 | -1.0 to -0.3 | <0.001 |
| Placebo (Standard of Care) | -3.6 |
Data from the SONAR Trial post-hoc analysis.
A post-hoc analysis of the SONAR trial further stratified patients based on their rate of eGFR decline before entering the trial. This analysis revealed that this compound's beneficial effect on slowing eGFR decline was most pronounced in patients who were rapid progressors.[4]
| Pre-trial eGFR Decline Rate | This compound Group Mean eGFR Decline (mL/min/1.73 m²/year) | Placebo Group Mean eGFR Decline (mL/min/1.73 m²/year) | Between-Group Difference (mL/min/1.73 m²/year) |
| ≥5 mL/min/1.73 m² per year | 3.3 | 4.9 | 1.6 |
| 1 to <5 mL/min/1.73 m² per year | -0.1 | ||
| <1 mL/min/1.73 m² per year | -0.2 |
Data from a post-hoc analysis of the SONAR trial.
Experimental Protocols: The SONAR Trial
The Study of Diabetic Nephropathy with this compound (SONAR) was a pivotal phase 3 trial that employed a unique enrichment design to identify patients most likely to benefit from this compound and to minimize risks.
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
Participant Population: Adults aged 18–85 years with type 2 diabetes, an eGFR of 25–75 mL/min per 1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g. All patients were receiving the maximum labeled or tolerated dose of a renin-angiotensin system (RAS) inhibitor for at least 4 weeks.
Treatment Regimen:
-
Enrichment Period: All eligible patients received this compound 0.75 mg orally once daily. This period was designed to identify "responders"—patients who showed at least a 30% decrease in UACR without significant fluid retention.
-
Randomization: Responders were then randomly assigned in a 1:1 ratio to receive either this compound 0.75 mg daily or a matching placebo, in addition to their standard care.
eGFR Measurement:
-
Serum creatinine was measured at baseline and periodically throughout the trial.
-
eGFR was calculated from serum creatinine using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
Primary Endpoint: The primary outcome was a composite of the doubling of serum creatinine (sustained for ≥30 days) or the onset of end-stage kidney disease.
Mechanism of Action and Signaling Pathway
This compound is a selective endothelin A (ETA) receptor antagonist. In diabetic kidney disease, endothelin-1 (ET-1) is upregulated and contributes to vasoconstriction, inflammation, and fibrosis through the ETA receptor. By blocking this receptor, this compound aims to mitigate these pathological processes, thereby reducing proteinuria and slowing the decline of kidney function.
Caption: this compound's mechanism of action in mitigating kidney damage.
SONAR Trial Workflow
The SONAR trial's enrichment design was a key feature of its protocol.
Caption: Workflow of the SONAR clinical trial including the enrichment period.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. Large Between-Patient Variability in eGFR Decline before Clinical Trial Enrollment and Impact on this compound’s Efficacy: A Post Hoc Analysis from the SONAR Trial - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan's Safety Profile: A Comparative Guide for Researchers
An in-depth analysis of Atrasentan's safety in comparison to other Endothelin Receptor Antagonists (ERAs), supported by clinical trial data and experimental protocols.
Endothelin Receptor Antagonists (ERAs) are a class of drugs pivotal in managing conditions such as pulmonary arterial hypertension (PAH) and, more recently, chronic kidney diseases like IgA nephropathy. This compound, a selective ETA receptor antagonist, has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of the safety profile of this compound against other notable ERAs, including the dual ETA/ETB receptor antagonists Bosentan and Macitentan, and the selective ETA receptor antagonist Ambrisentan. The withdrawn ERA, Sitaxentan, is also included for historical context.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of key safety considerations, quantitative data from major clinical trials, and insights into the experimental protocols employed to monitor and mitigate adverse events.
Key Safety Considerations with Endothelin Receptor Antagonists
The primary safety concerns associated with the ERA class include hepatotoxicity, fluid retention leading to edema, anemia, and teratogenicity. Understanding the nuances of these adverse events across different ERAs is crucial for informed drug development and clinical research.
Comparative Safety Data from Clinical Trials
The following tables summarize the incidence of key adverse events observed in major clinical trials for this compound and other ERAs.
Hepatotoxicity: Elevated Liver Aminotransferases
A significant concern with ERA therapy is the potential for liver injury, typically monitored by measuring serum aminotransferase levels (ALT and AST).
| Drug | Clinical Trial(s) | Incidence of ALT/AST Elevation > 3x Upper Limit of Normal (ULN) |
| This compound | ALIGN | Similar adverse event rates between this compound and placebo groups.[1] |
| SONAR | No significant hepatotoxicity concerns reported.[2] | |
| Bosentan | Pooled Data | ~11% of patients.[3] |
| Post-marketing Surveillance | Annual rate of 10.1%.[4] | |
| Ambrisentan | ARIES-1 & ARIES-2 | 0% in Ambrisentan group vs. 2.3% in placebo group.[5] |
| AMBITION | 3.4% - 3.7% with monotherapy and combination therapy. | |
| Macitentan | SERAPHIN | 3.4% in the 10 mg group vs. 4.5% in the placebo group. |
| Sitaxentan | (Withdrawn) | Led to withdrawal from the market due to fatal liver injury. |
Fluid Retention: Peripheral Edema
Fluid retention is a common class effect of ERAs, which can manifest as peripheral edema and may lead to more serious complications such as heart failure.
| Drug | Clinical Trial(s) | Incidence of Peripheral Edema |
| This compound | ALIGN | 11.2% with this compound vs. 8.2% with placebo. |
| SONAR | More frequent in the this compound group than in the placebo group. | |
| Bosentan | Meta-analysis | Significantly increased risk compared to placebo. |
| Ambrisentan | ARIES-1 & ARIES-2 | 17% with Ambrisentan vs. 11% with placebo. |
| Macitentan | SERAPHIN | Similar rates in the 10 mg group (18.2%) and placebo group (18.1%). |
| MUSIC | 11.8% in the macitentan group vs 6.8% in the placebo group. |
Hematologic Effects: Anemia
A decrease in hemoglobin concentration is another recognized adverse event associated with ERA therapy.
| Drug | Clinical Trial(s) | Incidence of Anemia |
| This compound | ALIGN | 8.3% with this compound vs. 2.4% with placebo. |
| SONAR | More frequent in the this compound group than in the placebo group. | |
| Bosentan | Meta-analysis | Significantly increased risk compared to placebo. |
| Ambrisentan | AMBITION | 15% in combination with tadalafil, 7% with ambrisentan monotherapy. |
| Macitentan | SERAPHIN | 13.2% in the 10 mg group vs. 3.2% in the placebo group. |
Teratogenicity
ERAs are contraindicated in pregnancy due to the risk of major birth defects. This is a class-wide effect. All ERAs are classified as Pregnancy Category X by the FDA.
Experimental Protocols for Safety Monitoring
Rigorous safety monitoring protocols are integral to clinical trials involving ERAs. These protocols are designed to detect and manage potential adverse events promptly.
Hepatotoxicity Monitoring
-
Bosentan: Due to the known risk of hepatotoxicity, the prescribing information for Bosentan mandates monthly monitoring of liver aminotransferase levels for the duration of treatment. The protocol involves dose reduction or treatment interruption if ALT/AST levels exceed 3x ULN, and discontinuation if they exceed 8x ULN or are accompanied by clinical symptoms of liver injury.
-
This compound, Ambrisentan, and Macitentan: While the risk of hepatotoxicity appears to be lower with these agents compared to Bosentan, routine liver function testing is still a standard component of their clinical trial protocols. For Ambrisentan, the FDA has removed the requirement for routine monthly liver enzyme testing based on post-marketing data showing a low risk of liver injury.
Fluid Retention and Anemia Monitoring
-
This compound (SONAR Trial): The SONAR trial employed an enrichment period where patients received this compound to identify those who could tolerate the drug without substantial fluid retention (defined as <3 kg weight gain and BNP levels <300 pg/mL) before randomization.
-
General Protocol: Across clinical trials for all ERAs, monitoring for fluid retention includes regular assessment of body weight, evaluation for peripheral edema, and monitoring for signs and symptoms of heart failure. Hemoglobin and hematocrit levels are monitored at baseline and periodically throughout the trials to detect anemia.
Visualizing Key Pathways and Workflows
Endothelin Signaling Pathway
The endothelin system plays a crucial role in vascular tone and cell proliferation. ERAs exert their therapeutic effects by blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB.
Caption: Endothelin-1 signaling pathway and points of intervention by ERAs.
Experimental Workflow for Safety Assessment in ERA Clinical Trials
The following diagram illustrates a typical workflow for monitoring and managing key adverse events in clinical trials of ERAs.
Caption: Generalized workflow for safety assessment in ERA clinical trials.
Conclusion
This compound demonstrates a safety profile that is generally consistent with the known class effects of endothelin receptor antagonists. The incidence of hepatotoxicity with this compound in recent trials appears favorable, particularly when compared to the historical data for Bosentan. Fluid retention and anemia are recognized adverse events that require careful monitoring. The design of recent clinical trials, such as the enrichment period in the SONAR study, highlights the evolving strategies to mitigate these risks and select patient populations most likely to benefit from therapy. For researchers and drug development professionals, a thorough understanding of these safety nuances is paramount for the design of future studies and the successful development of novel ERA-based therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound and renal events in patients with type 2 diabetes and chronic kidney disease (SONAR): a double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Endothelin A receptor antagonist attenuated renal iron accumulation in iron overload heme oxygenase-1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of efficacy, safety and tolerability of Ambrisentan in Chinese adults with pulmonary arterial hypertension: a prospective open label cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Atrasentan Disposal for Laboratory Professionals
Atrasentan, an endothelin receptor antagonist, requires careful handling and disposal due to its potential health hazards. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound, ensuring laboratory safety and regulatory compliance.
This compound Hazard Profile
Before handling this compound for disposal, it is crucial to be aware of its associated hazards as identified in its Safety Data Sheets (SDS).
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [1][2][3] |
| Skin Irritation | Causes skin irritation. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | |
| Reproductive Toxicity | May damage fertility or the unborn child. | |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE) for Disposal
To mitigate exposure risks during disposal, personnel must wear appropriate personal protective equipment.
| PPE Item | Specification | Source |
| Gloves | Chemical-impermeable gloves. | |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | |
| Protective Clothing | Lab coat or other suitable protective clothing. | |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste in a laboratory setting. This procedure is based on general principles of hazardous waste management and specific information from this compound's SDS.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure (unused), in solution, or mixed with other materials.
-
Segregate Incompatibles: Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.
-
Hazardous Waste Classification: Contaminated waste from this compound is classified as hazardous waste.
Step 2: Containerization
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers for waste collection. Plastic containers are often preferred for storing chemical waste.
-
Original Containers: Whenever possible, store unwanted this compound for disposal in its original container with the label intact.
-
Keep Containers Closed: Ensure waste containers are always securely closed when not in use.
Step 3: Labeling
-
Accurate Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Identify all Contents: If the waste is a mixture, list all constituents and their approximate percentages.
-
Date of Accumulation: Mark the date when waste is first added to the container.
Step 4: Storage
-
Designated Area: Store this compound waste in a designated satellite accumulation area that is at or near the point of generation.
-
Secondary Containment: It is best practice to use secondary containment to prevent spills.
-
Ventilation: Store in a well-ventilated area.
Step 5: Disposal
-
Do Not Drain Dispose: Do not dispose of this compound down the sanitary sewer. It is not listed as a chemical safe for drain disposal.
-
Do Not Dispose in Regular Trash: Disposal of hazardous chemical waste in the regular trash is prohibited.
-
Contact Environmental Health and Safety (EHS): Arrange for pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Step 6: Accidental Spill Cleanup
-
Evacuate and Ventilate: In case of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Avoid Dust and Vapors: Avoid breathing any dust or vapors that are generated.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.
-
Absorb and Collect: For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders). For solid spills, carefully collect the material to avoid creating dust.
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose of Cleanup Materials: All contaminated materials from the cleanup should be placed in a sealed, labeled hazardous waste container for disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS office for detailed guidance and to ensure compliance with all applicable regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
